Cicloprolol Hydrochloride
描述
属性
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.ClH/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15;/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQJSQQPCCLGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63659-12-1 (Parent) | |
| Record name | Cicloprolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20979981 | |
| Record name | 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63686-79-3 | |
| Record name | Cicloprolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CICLOPROLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T355YD4791 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cicloprolol Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cicloprolol Hydrochloride (also known as Cicloprolol or SL-75177) is a cardioselective β1-adrenergic receptor antagonist.[1] A key characteristic of its pharmacological profile is its partial agonist activity, often referred to as intrinsic sympathomimetic activity (ISA).[1] Although investigated for the management of hypertension and heart failure, Cicloprolol was never brought to market.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with adrenergic receptors and the subsequent downstream signaling pathways. Due to the compound not being marketed, specific quantitative binding affinities and detailed proprietary experimental protocols are not publicly available. Therefore, this guide outlines the generally accepted mechanisms for a compound of this class and describes the standard experimental methodologies used for characterization.
Primary Mechanism of Action: β1-Adrenergic Receptor Antagonism
Cicloprolol's primary therapeutic action is attributed to its competitive antagonism of β1-adrenergic receptors, which are predominantly located in cardiac tissue.
Receptor Selectivity
Cicloprolol is classified as a β1-selective antagonist, meaning it exhibits a higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors.[1] This selectivity is a crucial aspect of its design, aiming to minimize off-target effects associated with the blockade of β2-receptors, such as bronchoconstriction.
Downstream Signaling of β1-Adrenergic Receptor Blockade
The binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to β1-adrenergic receptors initiates a signaling cascade that increases heart rate, cardiac contractility, and conduction velocity. Cicloprolol, by blocking these receptors, attenuates these effects. The signaling pathway is as follows:
-
G-Protein Coupling: β1-adrenergic receptors are G-protein coupled receptors (GPCRs) linked to the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: Upon catecholamine binding, the α-subunit of the Gs protein activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased intracellular calcium levels and enhanced cardiac function.
Cicloprolol competitively inhibits the initial step of this cascade, preventing catecholamine-induced activation of the Gs protein and the subsequent downstream signaling events.
Secondary Mechanism of Action: Intrinsic Sympathomimetic Activity (ISA)
A distinguishing feature of Cicloprolol is its intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at β-adrenergic receptors.[1] This dual action of being an antagonist in the presence of high catecholamine levels and a weak agonist in their absence provides a unique pharmacological profile. The ISA of Cicloprolol is reported to be 30%, which is higher than many other beta-blockers but lower than that of xamoterol (B1682282) (45%).[1]
Partial Agonism and Downstream Signaling
As a partial agonist, Cicloprolol can weakly activate the β-adrenergic receptor, leading to a submaximal stimulation of the adenylyl cyclase pathway. In a state of low sympathetic tone (e.g., at rest), this can result in a mild increase in heart rate and contractility compared to non-ISA β-blockers.
Quantitative Data
Specific, publicly available quantitative data on the binding affinities (Ki or IC50 values) of this compound for β1 and β2 adrenergic receptors are not available in the reviewed literature. For a typical β1-selective antagonist, one would expect a significantly lower Ki value for the β1 receptor compared to the β2 receptor. The ISA would be quantified by its Emax value in a functional assay relative to a full agonist like isoproterenol (B85558).
Table 1: Hypothetical Quantitative Data for a β1-Selective Antagonist with ISA
| Parameter | Receptor | Value (Hypothetical) | Description |
| Binding Affinity (Ki) | β1-Adrenergic Receptor | Low nM range | High affinity for the target receptor. |
| β2-Adrenergic Receptor | High nM to µM range | Lower affinity, indicating selectivity. | |
| Functional Activity (Emax) | β-Adrenergic Receptor | ~30% of Isoproterenol | Partial agonist activity. |
Note: The values in this table are illustrative for a compound with the described characteristics and are not actual reported data for Cicloprolol.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following standard methodologies are employed to characterize β-adrenergic receptor antagonists with intrinsic sympathomimetic activity.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for its receptor.
-
Objective: To determine the affinity of Cicloprolol for β1 and β2 adrenergic receptors.
-
General Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing either β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells stably expressing the human recombinant receptors).
-
Radioligand: Use a radiolabeled antagonist with high affinity for β-receptors, such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol.
-
Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Cicloprolol.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Cicloprolol concentration. The IC50 (concentration of Cicloprolol that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays (cAMP Accumulation Assay)
These assays are used to determine the functional activity of a compound, i.e., whether it is an agonist, antagonist, or partial agonist.
-
Objective: To quantify the intrinsic sympathomimetic activity of Cicloprolol.
-
General Protocol:
-
Cell Culture: Use a cell line expressing the β-adrenergic receptor of interest (e.g., HEK293-β1AR).
-
Stimulation: Treat the cells with varying concentrations of Cicloprolol in the presence and absence of a full agonist (e.g., isoproterenol). A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis:
-
To determine agonist activity, plot cAMP levels against Cicloprolol concentration to generate a dose-response curve and determine the Emax and EC50.
-
To determine antagonist activity, plot the response to a fixed concentration of isoproterenol against varying concentrations of Cicloprolol to determine the IC50.
-
-
Conclusion
This compound is a β1-selective adrenergic receptor antagonist with partial agonist activity. Its mechanism of action involves the competitive blockade of β1-adrenergic receptors, thereby reducing the effects of catecholamines on the heart. Concurrently, its intrinsic sympathomimetic activity allows for a low level of receptor stimulation in the absence of high sympathetic tone. While the qualitative aspects of its pharmacology are understood, a lack of publicly available quantitative binding and functional data for Cicloprolol limits a more in-depth analysis of its potency and selectivity. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to fully characterize the mechanism of action of a compound such as Cicloprolol.
References
Cicloprolol Hydrochloride: An In-depth Technical Guide on a Selective Beta-1 Adrenergic Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cicloprolol (B107668) Hydrochloride is a beta-adrenergic receptor antagonist characterized by its selectivity for the beta-1 (β1) adrenergic receptor.[1] As a member of the beta-blocker class of drugs, its primary mechanism of action involves competing with endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, for binding to β1-receptors. These receptors are predominantly located in the cardiac tissue. By selectively blocking these receptors, cicloprolol mitigates the downstream signaling cascades that lead to increased heart rate, myocardial contractility, and blood pressure. This selectivity for β1-receptors over β2-receptors, which are abundant in bronchial and vascular smooth muscle, is a critical attribute, as it minimizes the potential for adverse effects like bronchoconstriction.[2] This technical guide provides a comprehensive overview of the pharmacological principles underlying cicloprolol's action, detailed methodologies for its preclinical evaluation, and a visual representation of the relevant biological pathways and experimental workflows.
Quantitative Data Presentation
A thorough review of publicly available scientific literature did not yield specific quantitative binding affinity (Ki) or functional antagonism (pA2) values for Cicloprolol Hydrochloride. To illustrate the expected data presentation for a selective beta-1 adrenergic antagonist, representative data for Metoprolol, a well-characterized drug in this class, is presented below.
Table 1: Representative Binding Affinity (Ki) for a Selective Beta-1 Adrenergic Antagonist (Metoprolol)
| Receptor Subtype | Ki (nM) | Selectivity Ratio (β2/β1) |
| Beta-1 Adrenergic Receptor | 7.73 | ~30 |
| Beta-2 Adrenergic Receptor | 6.28 (for S-enantiomer) |
Note: Data presented is for the S-enantiomer of Metoprolol and is intended to be representative of a selective beta-1 antagonist.[3] The selectivity ratio indicates a roughly 30-fold higher affinity for the beta-1 receptor.
Table 2: Representative Functional Antagonism (pA2) for a Selective Beta-1 Adrenergic Antagonist (Metoprolol)
| Tissue Preparation | Agonist | pA2 Value |
| Guinea Pig Left Atria (β1) | Isoprenaline | 7.7 |
| Guinea Pig Trachea (β2) | Terbutaline | < 5.0 |
Note: This data is representative for Metoprolol and illustrates its functional selectivity for the beta-1 receptor.
Experimental Protocols
Radioligand Binding Assay for Beta-1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the beta-1 adrenergic receptor.
Methodology:
-
Membrane Preparation:
-
Utilize a cell line stably expressing the human beta-1 adrenergic receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh cold buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes (typically 10-50 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol), and a range of concentrations of the unlabeled test compound.
-
To determine non-specific binding, include wells containing the membranes, radioligand, and a high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[4]
-
Functional Antagonism Assay (Schild Analysis)
Objective: To determine the functional antagonist potency (pA2) of a test compound (e.g., this compound) at the beta-1 adrenergic receptor and to assess its mode of antagonism.
Methodology:
-
Tissue Preparation:
-
Isolate guinea pig right atria (a tissue rich in beta-1 receptors).
-
Mount the atria in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Connect the atria to an isometric force transducer to record the rate of spontaneous contractions.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washing, until a stable baseline rate is achieved.
-
-
Cumulative Concentration-Response Curves:
-
Generate a cumulative concentration-response curve for a beta-adrenergic agonist (e.g., isoprenaline) by adding increasing concentrations of the agonist to the organ bath and recording the increase in atrial rate.
-
After obtaining the maximum response, wash the tissue extensively to return to the baseline rate.
-
Introduce a fixed concentration of the antagonist (e.g., this compound) into the organ bath and allow it to incubate with the tissue for a predetermined equilibration period (e.g., 30-60 minutes).
-
In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat this procedure with several increasing concentrations of the antagonist.
-
-
Data Analysis (Schild Plot):
-
For each concentration of the antagonist, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 (the concentration of the agonist that produces 50% of the maximal response) in the presence of the antagonist to the EC50 in the absence of the antagonist.
-
Construct a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.[5]
-
Perform a linear regression on the Schild plot. For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The pA2 value is the x-intercept of the regression line.[6] A higher pA2 value indicates a more potent antagonist.[7]
-
Mandatory Visualizations
Signaling Pathway
Caption: Beta-1 adrenergic receptor signaling cascade and the inhibitory action of Cicloprolol.
Experimental Workflows
Caption: Workflow for determining Cicloprolol's binding affinity via radioligand assay.
Caption: Experimental workflow for Schild analysis to determine Cicloprolol's pA2 value.
References
- 1. Cicloprolol - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 5. Pa2 determination | PPTX [slideshare.net]
- 6. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
Investigating the Partial Beta-2 Agonist Activity of Cicloprolol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cicloprolol Hydrochloride is a beta-adrenergic receptor antagonist with a notable characteristic: partial agonist activity at the beta-2 adrenergic receptor (β2-AR). This intrinsic sympathomimetic activity (ISA) bestows upon it a unique pharmacological profile, distinguishing it from traditional beta-blockers. This technical guide provides a comprehensive overview of the methodologies used to investigate and quantify the partial β2-agonist activity of Cicloprolol. It details the underlying signaling pathways, experimental protocols for in vitro and in vivo characterization, and a framework for data analysis and presentation. Due to the limited availability of specific quantitative data for Cicloprolol, this guide will also draw upon data from the structurally and pharmacologically similar compound, Celiprolol (B1668369), to illustrate key concepts and experimental outcomes.
Introduction to Cicloprolol and Partial Agonism
Cicloprolol is a β-adrenergic receptor antagonist that exhibits selectivity for the β1-adrenergic receptor.[1] A key feature of Cicloprolol is its weak partial agonist or intrinsic sympathomimetic activity (ISA) at the β-adrenergic receptors, which has been estimated to be around 30%.[1] This is higher than many other beta-blockers but lower than agents like xamoterol.[1] This partial agonism means that Cicloprolol can weakly stimulate β2-adrenergic receptors in addition to blocking them from the effects of full agonists like epinephrine.[2] This dual action can lead to therapeutic advantages, such as causing less bradycardia and bronchoconstriction compared to non-selective beta-blockers.[1][2]
Partial agonists are ligands that bind to a receptor but elicit a submaximal response, even at saturating concentrations, compared to a full agonist.[3] The degree of this response is defined as the drug's intrinsic activity (IA) or efficacy. A full agonist has an IA of 1, a neutral antagonist has an IA of 0, and a partial agonist has an IA between 0 and 1.
The Beta-2 Adrenergic Receptor Signaling Pathway
The primary signaling pathway for the β2-adrenergic receptor involves its coupling to a stimulatory G-protein (Gs).[4][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][5] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a physiological response, such as smooth muscle relaxation in the bronchioles and blood vessels.[4] A secondary, G-protein-independent pathway involving β-arrestin has also been described, which is primarily involved in receptor desensitization and internalization.
Experimental Investigation of Partial Beta-2 Agonist Activity
To quantify the partial agonist activity of this compound, a series of in vitro and in vivo experiments are necessary. These experiments aim to determine key pharmacological parameters such as binding affinity (Ki), potency (EC50), and intrinsic activity (IA).
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] These assays utilize a radioactively labeled ligand that binds to the receptor of interest.
Objective: To determine the binding affinity (Ki) of Cicloprolol for the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).[7][8]
-
Radioligand: A high-affinity, β-adrenergic receptor radioligand such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol is used.[3]
-
Competition Binding Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Cicloprolol.
-
Separation and Detection: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.[8]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of Cicloprolol (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Table 1: Representative Radioligand Binding Data for a Partial β2-Agonist (Celiprolol)
| Parameter | Value | Reference Compound | Receptor Source |
| Ki (nM) | 15.7 - 23.9 | - | Human ventricular myocardium |
| pA2 | 6.45 ± 0.11 | Isoproterenol | Guinea-pig trachea |
Functional Assays: cAMP Accumulation
Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist, and for quantifying its efficacy and potency. The measurement of cAMP accumulation is a direct readout of β2-AR activation.[9]
Objective: To determine the potency (EC50) and intrinsic activity (IA) of Cicloprolol in stimulating cAMP production.
Methodology:
-
Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., HEK293, CHO, or A549 cells) are cultured in appropriate media.
-
Assay Protocol:
-
Cells are seeded in multi-well plates and grown to a suitable confluency.
-
The cells are then incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
Increasing concentrations of Cicloprolol are added to the cells and incubated for a specific period. A full β2-agonist, such as isoproterenol, is used as a positive control to determine the maximal response.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Detection: The intracellular cAMP concentration is measured using a commercially available kit, typically based on competitive immunoassay principles such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen technology.[9][10][11][12][13]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of Cicloprolol. The EC50 (the concentration of Cicloprolol that produces 50% of its maximal effect) and the Emax (the maximal effect) are determined from this curve. The intrinsic activity (IA) is calculated as the ratio of the Emax of Cicloprolol to the Emax of the full agonist (isoproterenol).
Table 2: Representative Functional Data for a Partial β2-Agonist (Celiprolol)
| Parameter | Value | Full Agonist | Assay System |
| Intrinsic Activity (IA) | Weak | Isoproterenol | Anesthetized dogs (vasodilation) |
| Effect | Bronchodilation | - | Anesthetized cats |
In Vivo Assessment of Partial Beta-2 Agonist Activity
In vivo studies are essential to confirm the physiological relevance of the in vitro findings. For a partial β2-agonist, these studies typically involve measuring changes in heart rate, blood pressure, and airway resistance.
Methodology:
-
Animal Models: Anesthetized or conscious animal models, such as rats or dogs, are commonly used.[14][15]
-
Parameters Measured:
-
Hemodynamics: Heart rate and blood pressure are continuously monitored following intravenous or oral administration of Cicloprolol. A partial β2-agonist is expected to cause a smaller increase in heart rate and a decrease in diastolic blood pressure (due to vasodilation) compared to a full agonist.[14][16]
-
Bronchodilation: Airway resistance is measured in response to a bronchoconstrictor (e.g., histamine (B1213489) or methacholine) with and without pre-treatment with Cicloprolol. A partial β2-agonist should attenuate the bronchoconstrictor response.[15]
-
-
Data Analysis: Dose-response curves are constructed for the measured physiological parameters to determine the in vivo potency and efficacy of Cicloprolol.
Conclusion
The investigation of the partial β2-agonist activity of this compound requires a multi-faceted approach combining in vitro and in vivo pharmacological techniques. Radioligand binding assays are fundamental for determining its affinity for the β2-adrenergic receptor, while functional assays, particularly cAMP accumulation studies, are crucial for quantifying its potency and intrinsic activity. In vivo studies provide the ultimate validation of its physiological effects. While specific quantitative data for Cicloprolol remains limited in publicly accessible literature, the methodologies outlined in this guide, and illustrated with data from the analogous compound Celiprolol, provide a robust framework for the comprehensive characterization of its unique pharmacological profile. Such studies are essential for understanding its therapeutic potential and for the development of future selective adrenoceptor modulators.
References
- 1. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. Structural insights into adrenergic receptor function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChemiSCREEN™ beta2 Adrenergic Receptor Membrane Preparation [discoverx.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Partial agonist activity of celiprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of intrinsic sympathomimetic activity of beta-adrenoceptor blockers on the heart rate and blood pressure responses to graded exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Celiprolol Hydrochloride in Vascular Ehlers-Danlos Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Ehlers-Danlos syndrome (vEDS) is a rare, autosomal dominant connective tissue disorder characterized by severe fragility of the vascular and visceral tissues.[1][2][3] It is the most severe form of Ehlers-Danlos syndrome, with life-threatening complications including arterial dissection and rupture, as well as intestinal and uterine perforation.[1][2][3] The underlying cause of vEDS is a mutation in the COL3A1 gene, which encodes the pro-alpha-1 chain of type III procollagen, a critical component of the extracellular matrix in blood vessels and hollow organs.[1][4][5] This genetic defect leads to a compromised structural integrity of these tissues, predisposing individuals to catastrophic events.[1][2] This guide provides an in-depth overview of the current research on Celiprolol (B1668369) Hydrochloride, a third-generation beta-blocker, as a promising therapeutic intervention in the management of vEDS.
The Pathophysiology of Vascular Ehlers-Danlos Syndrome
Mutations in the COL3A1 gene disrupt the synthesis, structure, or secretion of type III procollagen, leading to a cascade of pathological events at the cellular and tissue levels. The resulting deficiency of functional type III collagen weakens the arterial walls, making them susceptible to dissection and rupture even under normal hemodynamic stress.[1] While the primary defect lies in the extracellular matrix, recent research suggests that dysregulated intracellular signaling pathways, such as the transforming growth factor-beta (TGF-β) and the PLC/IP3/PKC/ERK pathways, may also contribute to the vascular pathology in vEDS.[1][2][6][7]
Pharmacology of Celiprolol Hydrochloride
Celiprolol Hydrochloride is a unique adrenergic agent with a multifaceted pharmacological profile. It acts as a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist.[8][9][10] This dual activity distinguishes it from other beta-blockers. The β1-antagonism leads to a reduction in heart rate and blood pressure, thereby decreasing hemodynamic stress on the fragile vasculature.[5][8] The partial β2-agonism is thought to contribute to its vasodilatory properties and may have a beneficial effect on collagen synthesis.[8][9][11] Unlike non-selective beta-blockers, celiprolol generally does not cause bronchoconstriction.[9][12][13]
Clinical Evidence for Celiprolol in vEDS
The primary evidence supporting the use of celiprolol in vEDS comes from the landmark Beta-Blockers in Ehlers-Danlos Syndrome Treatment (BBEST) trial, an open-label, randomized controlled trial.[6][14][15] This trial, along with subsequent observational studies, has demonstrated a significant reduction in the incidence of major vascular events in patients with vEDS treated with celiprolol.
Quantitative Data Summary
| Study / Trial | Number of Patients | Treatment Group | Control Group | Key Outcomes | Reference |
| BBEST Trial | 53 | Celiprolol (n=25) | No Treatment (n=28) | 3-fold reduction in arterial events in the celiprolol group. The trial was stopped early due to significant benefit. | [8][14][15] |
| Swedish Cohort Study | 40 | Celiprolol | N/A (Observational) | Annual risk of a major vascular event was 4.7%, comparable to the BBEST trial's treatment arm (5%) and lower than the control arm (12%). | [12][16][17] |
| Frank et al. Observational Study | 144 | Celiprolol | Untreated Controls | Improved survival in patients treated with celiprolol, with a dose-dependent effect (best protection at 400 mg/day). | [12] |
Experimental Protocols
The BBEST Trial: A Detailed Methodology
The Beta-Blockers in Ehlers-Danlos Syndrome Treatment (BBEST) trial was a prospective, multicenter, randomized, open-label trial with a blinded assessment of clinical events.
-
Inclusion Criteria: Patients aged 15-65 years fulfilling the major and minor Villefranche diagnostic criteria for vascular EDS. A confirmed COL3A1 mutation was not mandatory for inclusion.[8][15]
-
Exclusion Criteria: Standard contraindications for beta-blocker therapy.
-
Randomization: Patients were randomly assigned to either the celiprolol group or a no-treatment control group.
-
Treatment Protocol: The celiprolol group received an initial dose that was progressively titrated up to a target dose of 400 mg per day (200 mg twice daily).[15][18]
-
Primary Endpoint: The primary endpoints were the occurrence of arterial dissection or rupture, intestinal perforation, or uterine rupture.[14]
-
Follow-up: Patients were followed for a planned duration of 5 years. The trial was stopped prematurely after a median follow-up of 64 months due to a significant benefit observed in the celiprolol group.[14]
DiSCOVER Trial: A Prospective Phase 3 Study
The DiSCOVER trial is a prospective, Phase 3, randomized, double-blind, placebo-controlled study designed to further evaluate the efficacy of celiprolol in vEDS patients.
-
Inclusion Criteria: Patients aged 15 years or older with a genetically confirmed pathogenic COL3A1 variant.[9][18]
-
Study Design: Approximately 150 patients will be randomized in a 2:1 ratio to receive either celiprolol or a placebo.[9][18]
-
Treatment: The treatment group will receive celiprolol, with a target dose of 400 mg per day (200 mg twice daily).[18]
-
Primary Endpoint: The study will conclude after the accrual of 46 qualifying vEDS-related clinical events requiring medical attention.[9][18]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Celiprolol in vEDS
Caption: Proposed mechanism of Celiprolol in vEDS.
BBEST Clinical Trial Workflow
Caption: Workflow of the BBEST clinical trial.
Conclusion and Future Directions
Celiprolol Hydrochloride has emerged as a cornerstone in the management of vascular Ehlers-Danlos syndrome, with compelling evidence from clinical trials demonstrating its efficacy in reducing life-threatening vascular events. Its unique pharmacological profile, combining β1-adrenoceptor antagonism with partial β2-adrenoceptor agonism, likely contributes to its protective effects by reducing hemodynamic stress and potentially modulating collagen synthesis.
Despite the promising results, further research is warranted to fully elucidate the molecular mechanisms underlying celiprolol's benefits in vEDS. The ongoing DiSCOVER trial will provide crucial, high-quality evidence to solidify its role in the treatment of this devastating disease. Future investigations should also focus on long-term outcomes, optimal dosing strategies, and the potential for combination therapies to further improve the prognosis for individuals living with vEDS.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ehlers-danlos.com [ehlers-danlos.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. fightveds.org [fightveds.org]
- 6. Research Reveals Signaling Pathway for VEDS - The VEDS Movement [thevedsmovement.org]
- 7. The Impact of Celiprolol in Vascular Ehlers–Danlos Syndrome: A Systematic Review of Current Evidence | MDPI [mdpi.com]
- 8. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Trial to Compare the Efficacy of Celiprolol to Placebo in Patients With Vascular Ehlers-Danlos Syndrome [ctv.veeva.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The Impact of Celiprolol in Vascular Ehlers-Danlos Syndrome: A Systematic Review of Current Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acertx.com [acertx.com]
- 13. fightveds.org [fightveds.org]
- 14. Clinical Studies in vascular EDS [annabelleschallenge.org]
- 15. researchgate.net [researchgate.net]
- 16. ehlersdanlosnews.com [ehlersdanlosnews.com]
- 17. Vascular EDS Clinical Trial - Celiprolol [annabelleschallenge.org]
- 18. DiSCOVER Celiprolol | Clinical Trials for Vascular Ehlers-Danlos Syndrome (VEDS) [discoverceliprolol.com]
Initial in vitro characterization of Cicloprolol Hydrochloride's properties
An In-depth Technical Guide to the Initial In Vitro Characterization of Celiprolol Hydrochloride's Properties
Introduction
Celiprolol Hydrochloride is a third-generation beta-adrenoceptor antagonist distinguished by its unique pharmacological profile.[1][2] It exhibits high selectivity as an antagonist for β1-adrenergic receptors while concurrently acting as a partial agonist at β2-adrenergic receptors.[1][2] This selective adrenoceptor modulation (SAM) confers a cardiovascular profile that includes antihypertensive and antianginal effects with a reduced incidence of common beta-blocker-associated side effects such as bronchoconstriction.[2] This guide provides a comprehensive overview of the initial in vitro characterization of Celiprolol Hydrochloride, detailing its receptor binding affinity, functional activity, and the experimental protocols utilized for these assessments.
Core Properties of Celiprolol Hydrochloride
Celiprolol's distinct mechanism of action stems from its multifaceted interaction with adrenergic receptors. It primarily functions by blocking β1-adrenergic receptors in the heart, leading to a reduction in heart rate and cardiac output.[3] Unlike non-selective beta-blockers, its selectivity for β1-receptors minimizes effects on β2-receptors in other tissues.[3] Furthermore, Celiprolol possesses intrinsic sympathomimetic activity (ISA) due to its partial agonism at β2-receptors, which contributes to its vasodilatory effects and a more favorable side-effect profile.[3]
Quantitative Analysis of In Vitro Properties
The in vitro characteristics of Celiprolol Hydrochloride have been quantified through various assays, providing insights into its receptor affinity and functional potency.
Table 1: In Vitro Receptor Binding Affinity of Celiprolol
| Receptor Subtype | Tissue/System | Finding | Reference |
| β1-Adrenoceptor | Rat Heart Membranes | 35-fold higher affinity for β1 vs. β2 | [1] |
| β-Adrenergic Receptors | Not Specified | Inhibitory constant (Ki) values range from 1.4 x 10⁻⁷ M to 8.3 x 10⁻⁶ M | [1] |
| β1-Adrenoceptor | Dog Ventricular Muscle | Ki of 2.6 x 10⁻⁷ M against isoproterenol-stimulated adenylate cyclase | [1] |
| β1-Adrenoceptor | Human Heart | High affinity binding | [4] |
| β2-Adrenoceptor | Human Lung Tissue | Low affinity binding | [4] |
Table 2: Functional Activity of Celiprolol
| Assay Type | Cell Line/Tissue | Observation | Reference |
| Adenylate Cyclase Assay | S49 Lymphoma Cells (Wild-Type) | Did not stimulate adenylate cyclase | [5] |
| Receptor Sequestration | S49 Lymphoma Cells (Intact) | Did not induce sequestration of beta-adrenergic receptors | [5] |
| Receptor Down-regulation | S49 Lymphoma Cells (Wild-Type) | Exposure led to the loss of approximately half of the total cellular beta-adrenergic receptors | [5] |
| Bronchial Relaxation | Human Isolated Bronchi | Failed to produce relaxation | [4] |
Experimental Protocols
The characterization of Celiprolol Hydrochloride's in vitro properties relies on established experimental methodologies.
Radioligand Binding Assays
These assays are fundamental in determining the affinity of a ligand for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of Celiprolol for β1 and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the target receptors (e.g., rat heart for β1, rat lung or reticulocytes for β2).[1][4]
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-Dihydroalprenolol, [³H]-DHA) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Celiprolol.[6][7]
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 37°C) for a sufficient duration to reach equilibrium.[6][7]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Celiprolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
References
- 1. Celiprolol Hydrochloride|Selective β-Adrenoceptor Modulator [benchchem.com]
- 2. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Celiprolol Hydrochloride used for? [synapse.patsnap.com]
- 4. Pharmacological actions of the selective and non-selective beta-adrenoceptor antagonists celiprolol, bisoprolol and propranolol on human bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Cicloprolol Hydrochloride molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cicloprolol (B107668) Hydrochloride is a selective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), also known as partial agonist activity.[1] Developed as a potential antihypertensive agent, its unique pharmacological profile distinguishes it from many other beta-blockers. This technical guide provides an in-depth overview of the molecular structure, physicochemical and pharmacological properties, and analytical and synthetic methodologies related to Cicloprolol Hydrochloride.
Molecular Structure and Physicochemical Properties
This compound is the hydrochloride salt of Cicloprolol. The compound is a racemic mixture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
| Molecular Formula | C₁₈H₃₀ClNO₄ | |
| Molecular Weight | 359.9 g/mol | |
| CAS Number | 63686-79-3 | |
| Appearance | White to off-white solid (presumed) | |
| Solubility | Soluble in water (presumed due to hydrochloride salt form) |
Pharmacological Properties
Mechanism of Action
Cicloprolol is a cardioselective β1-adrenergic receptor antagonist. This selectivity means it primarily targets β1 receptors in the heart, leading to a decrease in heart rate and contractility, thus reducing myocardial oxygen demand. A key feature of Cicloprolol is its partial agonist activity at the β1-adrenoceptor.[2] This intrinsic sympathomimetic activity can be beneficial in certain clinical scenarios, potentially preventing profound bradycardia or negative inotropic effects sometimes associated with pure antagonists.
Pharmacodynamics
The primary pharmacodynamic effects of Cicloprolol are mediated through its interaction with the β1-adrenergic receptor. As a selective antagonist, it blocks the effects of catecholamines (e.g., adrenaline and noradrenaline) at these receptors. Its partial agonist activity means that in situations of low sympathetic tone, it can cause a slight activation of the receptor, while in the presence of high catecholamine levels, it acts as a competitive antagonist.
Pharmacokinetics
Studies in uremic patients have investigated the pharmacokinetic profile of Cicloprolol. Like many beta-blockers, its pharmacokinetic parameters, including elimination half-life and clearance, can be affected by renal function.
Signaling Pathway
This compound exerts its effects by modulating the β1-adrenergic receptor signaling pathway. As an antagonist with partial agonist activity, it competes with endogenous catecholamines for binding to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling cascade for β1-adrenergic receptor activation involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in increased heart rate and contractility. By blocking this pathway, Cicloprolol reduces the chronotropic and inotropic responses to sympathetic stimulation.
Experimental Protocols
Synthesis of Cicloprolol
A potential synthetic route for Cicloprolol starts from 4-benzyloxyphenol. A representative multi-step synthesis for a structurally similar beta-blocker is outlined below, which could be adapted for Cicloprolol.
Representative Synthesis Protocol (adapted for Cicloprolol):
-
Alkylation of 4-benzyloxyphenol: React 4-benzyloxyphenol with 1-bromo-2-(cyclopropylmethoxy)ethane in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to form 1-(benzyloxy)-4-(2-(cyclopropylmethoxy)ethoxy)benzene.
-
Debenzylation: Remove the benzyl (B1604629) protecting group via catalytic hydrogenation (e.g., H₂ over Pd/C) to yield 4-(2-(cyclopropylmethoxy)ethoxy)phenol.
-
Epoxidation: React the resulting phenol (B47542) with epichlorohydrin (B41342) in the presence of a base (e.g., NaOH) to form the corresponding glycidyl (B131873) ether.
-
Epoxide Ring Opening: React the glycidyl ether with isopropylamine (B41738) in a suitable solvent (e.g., methanol (B129727) or ethanol) to open the epoxide ring and form the Cicloprolol base.
-
Salt Formation: Dissolve the Cicloprolol base in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrochloric acid to precipitate this compound.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system.
Analytical Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable methods for the determination and quantification of this compound.
Representative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of Cicloprolol (e.g., around 220-280 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent, filter through a 0.45 µm filter before injection.
Representative GC-MS Method:
Due to the low volatility of Cicloprolol, derivatization is necessary for GC analysis.
-
Extraction: Extract Cicloprolol from the sample matrix (e.g., plasma) using a suitable organic solvent.
-
Derivatization: React the extracted and dried Cicloprolol with a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or a perfluoroacylating agent like heptafluorobutyric anhydride) to form a more volatile derivative.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature hold followed by a temperature ramp to an appropriate final temperature to ensure separation from other components.
-
-
MS Detection: Use electron ionization (EI) and monitor characteristic fragment ions for quantification (Selected Ion Monitoring, SIM) and confirmation (full scan).
Pharmacological Assays
Receptor Binding Assay (Competitive Inhibition):
This assay is used to determine the affinity (Ki) of Cicloprolol for β1 and β2 adrenergic receptors and thus its selectivity.
-
Materials:
-
Cell membranes expressing either human β1 or β2 adrenergic receptors.
-
A radiolabeled antagonist with high affinity for both receptors (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Cicloprolol.
-
Separate the bound and free radioligand by rapid filtration through the glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the Cicloprolol concentration.
-
Determine the IC₅₀ value (the concentration of Cicloprolol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Compare the Ki values for β1 and β2 receptors to determine the selectivity.
-
Functional Assay (cAMP Accumulation):
This assay is used to determine the partial agonist activity of Cicloprolol.
-
Materials:
-
Intact cells expressing β1-adrenergic receptors (e.g., CHO or HEK293 cells).
-
This compound at various concentrations.
-
A full agonist (e.g., isoproterenol) as a positive control.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Pre-treat the cells with the phosphodiesterase inhibitor.
-
Stimulate the cells with varying concentrations of Cicloprolol or the full agonist.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the Emax (maximum effect) and EC₅₀ (concentration for 50% of the maximal effect) for both Cicloprolol and the full agonist.
-
The intrinsic activity (α) of Cicloprolol is calculated as the ratio of its Emax to the Emax of the full agonist. A value between 0 and 1 indicates partial agonism.
-
Conclusion
This compound is a β1-selective adrenoceptor antagonist with a distinct pharmacological profile due to its partial agonist activity. This guide has provided a comprehensive overview of its molecular structure, properties, and the experimental methodologies relevant to its synthesis, analysis, and pharmacological characterization. The detailed protocols and pathway diagrams serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into its clinical efficacy and safety profile is warranted to fully understand its therapeutic potential.
References
- 1. [Demonstration in healthy volunteers of the partial agonist effect of a cardioselective beta-blocker, cicloprolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemodynamic dose-response actions of cicloprolol in left ventricular dysfunction due to ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Hydrophilic Nature of Cicloprolol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hydrophilic properties of Cicloprolol Hydrochloride, a selective β1-adrenoceptor partial agonist. A comprehensive understanding of the physicochemical characteristics of a drug candidate is paramount in the early stages of drug development for predicting its pharmacokinetic and pharmacodynamic behavior. This document summarizes the available quantitative data, outlines detailed experimental protocols for determining key hydrophilic parameters, and visualizes the relevant biological pathway.
Physicochemical Properties of Cicloprolol and its Hydrochloride Salt
The hydrophilicity of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Key indicators of hydrophilicity include the partition coefficient (logP) and aqueous solubility. Cicloprolol, the active moiety, possesses both hydrophobic and hydrophilic functional groups, and its formulation as a hydrochloride salt is intended to enhance its aqueous solubility.
| Property | Compound | Value | Source |
| Molecular Formula | Cicloprolol | C18H29NO4 | --INVALID-LINK-- |
| This compound | C18H30ClNO4 | --INVALID-LINK-- | |
| Molecular Weight | Cicloprolol | 323.43 g/mol | --INVALID-LINK-- |
| This compound | 359.89 g/mol | --INVALID-LINK-- | |
| XLogP3 | Cicloprolol | 2.4 | --INVALID-LINK-- |
| Aqueous Solubility | This compound | Data not available in the searched literature. |
Note: XLogP3 is a computationally predicted logarithm of the octanol/water partition coefficient. A lower logP value is generally indicative of higher hydrophilicity. The value of 2.4 for Cicloprolol suggests a molecule with a balance of lipophilic and hydrophilic characteristics. The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility compared to the free base.
Experimental Protocols
Accurate experimental determination of physicochemical properties is essential for drug development. The following are standard protocols for determining the partition coefficient and aqueous solubility.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the logP of a compound.
Principle: The partition coefficient is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For pharmaceuticals, these phases are typically n-octanol (representing a lipophilic environment) and water or a buffer (representing an aqueous physiological environment).
Materials:
-
This compound
-
n-Octanol (reagent grade, pre-saturated with water/buffer)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Centrifuge
-
Mechanical shaker or vortex mixer
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography - HPLC)
-
Glassware: separatory funnels or centrifuge tubes
Procedure:
-
Preparation of Pre-saturated Solvents: Mix n-octanol and PBS (pH 7.4) in a large vessel and shake vigorously for 24 hours. Allow the phases to separate completely. This ensures that each solvent is saturated with the other, preventing volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase (PBS). The concentration should be such that it can be accurately measured in both phases.
-
Partitioning:
-
Add a known volume of the this compound stock solution to a separatory funnel or centrifuge tube.
-
Add a known volume of pre-saturated n-octanol. The volume ratio of the two phases can be adjusted depending on the expected logP value.
-
Shake the mixture for a predetermined time (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation: The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase] The logP is the logarithm of this value: logP = log10(P)
Determination of Aqueous Solubility by the Shake-Flask Method
This method determines the equilibrium solubility of a compound in an aqueous medium.
Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Materials:
-
This compound (solid)
-
Purified water or buffer of desired pH (e.g., PBS pH 7.4)
-
Constant temperature shaker bath
-
Centrifuge and/or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
-
Glass vials
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous medium. "Excess" means that undissolved solid should be visible after the equilibration period.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the solution.
-
Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter.
-
Quantification: Dilute the filtered supernatant to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV) and determine the concentration of the dissolved this compound.
-
Calculation: The aqueous solubility is reported as the concentration of the dissolved compound (e.g., in mg/mL or µM).
Mechanism of Action and Signaling Pathway
Cicloprolol is a selective partial agonist of the β1-adrenergic receptor. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the regulation of cardiac function. The binding of an agonist, such as Cicloprolol, to the β1-adrenoceptor initiates a downstream signaling cascade.
The diagram above illustrates the activation of the β1-adrenergic receptor by Cicloprolol. This leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to the physiological effects of Cicloprolol, such as a modest increase in heart rate and contractility.
This technical guide provides a foundational understanding of the hydrophilic nature of this compound. The provided experimental protocols serve as a starting point for researchers to quantitatively assess its physicochemical properties, which are essential for its continued development and formulation.
Methodological & Application
Application Notes and Protocols for the Use of Cicloprolol Hydrochloride in In Vivo Cardiovascular Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cicloprolol Hydrochloride, often referred to as Celiprolol Hydrochloride, is a third-generation beta-blocker with a unique pharmacological profile. It acts as a selective beta-1 adrenergic receptor antagonist and a partial beta-2 adrenergic receptor agonist.[1][2][3] This dual-action mechanism, coupled with its vasodilatory properties mediated by nitric oxide (NO) production, makes it a subject of interest in cardiovascular research.[1][4] These application notes provide detailed protocols for utilizing this compound in in vivo rat models to investigate its cardiovascular effects.
Mechanism of Action
Cicloprolol's primary cardiovascular effects stem from its interaction with adrenergic receptors and its influence on vascular tone.
-
Beta-1 Adrenergic Receptor Antagonism: By blocking beta-1 receptors predominantly located in the heart, Cicloprolol reduces heart rate (negative chronotropic effect) and the force of cardiac contraction (negative inotropic effect).[1][5] This action decreases myocardial oxygen demand and contributes to its antihypertensive effects.[1]
-
Partial Beta-2 Adrenergic Receptor Agonism: Unlike traditional non-selective beta-blockers, Cicloprolol exhibits partial agonist activity at beta-2 adrenergic receptors found in vascular and bronchial smooth muscles.[1][2] This activity leads to vasodilation and bronchodilation, mitigating some of the common side effects associated with non-selective beta-blockers.[1]
-
Vasodilation via Nitric Oxide Production: Cicloprolol stimulates endothelial nitric oxide synthase (eNOS), leading to increased production of NO.[1][4] NO is a potent vasodilator that relaxes vascular smooth muscle, reduces peripheral resistance, and further lowers blood pressure.[1][6]
Signaling Pathways
The following diagram illustrates the proposed signaling pathways for this compound's cardiovascular effects.
Data Presentation
The following table summarizes the quantitative data on the cardiovascular effects of this compound in a rat model.
| Parameter | Animal Model | This compound Dose (i.v.) | Change from Baseline | Reference |
| Heart Rate | Catecholamine-depleted, pentobarbital-anesthetized, vagotomized rats | 10 µg/kg to 1 mg/kg | Dose-related increase | [7] |
| 1 mg/kg (maximal effect) | +110 ± 4 beats/min | [7] | ||
| Mean Arterial Pressure | Catecholamine-depleted, pentobarbital-anesthetized, vagotomized rats | 10 µg/kg to 1 mg/kg | Dose-related decrease | [7] |
Experimental Protocols
Protocol 1: Evaluation of Cardiovascular Effects in Anesthetized Rats
This protocol is based on the methodology for assessing the agonist and antagonist effects of Cicloprolol at cardiac and vascular adrenoceptors in vivo.[7]
1. Animal Model:
-
Species: Male Sprague Dawley rats (or other appropriate strain).
-
Weight: 250-300g.
-
Preparation:
-
Catecholamine depletion can be achieved by prior treatment with reserpine.
-
Anesthetize the rat with pentobarbital (B6593769) sodium (intraperitoneal injection).
-
Perform vagotomy to eliminate vagal nerve influence on the heart.
-
Place the animal under artificial respiration.[7]
-
2. Surgical Preparation and Monitoring:
-
Cannulate the femoral vein for intravenous administration of this compound and other agents.[7]
-
Cannulate the right carotid artery and connect it to a pressure transducer to measure arterial blood pressure.[7]
-
Record heart rate using a cardiotachometer triggered by the blood pressure signal.[7]
3. Drug Preparation and Administration:
-
Drug: this compound.
-
Vehicle: Prepare a stock solution in a suitable vehicle (e.g., saline).
-
Dosing Regimen: Administer Cicloprolol intravenously in a dose-escalating manner (e.g., 10 µg/kg, 30 µg/kg, 100 µg/kg, up to 1 mg/kg).[7] Allow for a stabilization period between doses to observe the full effect.
4. Data Acquisition and Analysis:
-
Continuously record mean arterial pressure (MAP) and heart rate (HR) throughout the experiment.
-
Calculate the change in MAP and HR from the baseline values recorded before drug administration.
-
Construct dose-response curves for the effects of Cicloprolol on MAP and HR.
Experimental Workflow
The following diagram outlines the experimental workflow for Protocol 1.
References
- 1. What is the mechanism of Celiprolol Hydrochloride? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Celiprolol, a vasodilatory beta-blocker, inhibits pressure overload-induced cardiac hypertrophy and prevents the transition to heart failure via nitric oxide-dependent mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Celiprolol Hydrochloride used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Celiprolol: agonist and antagonist effects at cardiac beta 1- and vascular beta 2-adrenoceptors determined under in vivo conditions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Designing In Vitro Assays to Determine the Efficacy of Cicloprolol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction Cicloprolol Hydrochloride is a selective β1-adrenergic receptor antagonist with partial agonist properties, also known as intrinsic sympathomimetic activity (ISA).[1] This unique pharmacological profile necessitates a comprehensive suite of in vitro assays to fully characterize its efficacy. As an antagonist, Cicloprolol blocks the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β1-adrenergic receptors, which are predominantly found in cardiac tissue.[2] Its partial agonist activity means it can also weakly stimulate the receptor.[1]
These protocols detail the essential in vitro assays required to quantify the binding affinity, functional antagonism, and partial agonism of this compound. The primary assays focus on receptor binding and the modulation of the canonical Gs-protein signaling pathway, which results in the production of the second messenger cyclic AMP (cAMP).[2][3]
Assay 1: Competitive Radioligand Binding for Receptor Affinity and Selectivity
This assay determines the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors to establish its potency and selectivity. The assay measures the ability of unlabeled Cicloprolol to compete with a radiolabeled ligand for binding to the receptor.[4][5]
Logical Workflow for Binding Affinity Determination
Caption: Workflow for the radioligand binding assay.
Experimental Protocol: Radioligand Binding
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing either human β1 or β2 adrenergic receptors in appropriate media.
-
Harvest confluent cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).[6]
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in a binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).[6]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:[6]
-
150 µL of diluted cell membranes (e.g., 10-20 µg protein).
-
50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding. For non-specific binding, use a high concentration of a non-radiolabeled antagonist like propranolol.
-
50 µL of a fixed concentration of radioligand (e.g., [¹²⁵I]-Iodocyanopindolol) near its Kd value.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[6]
-
-
Filtration and Quantification:
-
Stop the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[6]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Cicloprolol.
-
Determine the IC50 value (the concentration of Cicloprolol that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Cicloprolol Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | β1/β2 Selectivity Ratio |
| Cicloprolol HCl | β1-AR | 1.5 | 35x |
| β2-AR | 52.5 | ||
| Propranolol (Non-selective control) | β1-AR | 2.0 | 1x |
| β2-AR | 2.1 | ||
| Atenolol (β1-selective control) | β1-AR | 15.0 | 50x |
| β2-AR | 750.0 |
Note: Data are representative examples for illustrative purposes.
Assay 2: Functional Cellular Assay for Antagonism and Partial Agonism
This assay quantifies this compound's functional activity by measuring its effect on intracellular cyclic AMP (cAMP) levels in whole cells. It is performed in two modes:
-
Antagonist Mode: Measures the ability of Cicloprolol to inhibit cAMP production stimulated by a full agonist (e.g., Isoproterenol).
-
Agonist Mode: Measures the ability of Cicloprolol alone to stimulate cAMP production, quantifying its intrinsic sympathomimetic activity (ISA).
β1-Adrenergic Receptor Signaling Pathway
Caption: Cicloprolol's dual action on the β1-AR pathway.
Experimental Protocol: cAMP Measurement
-
Cell Culture:
-
Seed HEK293 or CHO cells stably expressing the β1-adrenergic receptor into 96- or 384-well plates.
-
Allow cells to adhere and grow to near confluency (24-48 hours).
-
-
Assay Procedure (Antagonist Mode):
-
Wash cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of a full agonist (e.g., Isoproterenol at its EC80 concentration) to all wells (except negative controls).
-
Incubate for an additional 15-30 minutes to stimulate cAMP production.
-
-
Assay Procedure (Agonist Mode):
-
Wash cells as above.
-
Add various concentrations of this compound (or a full agonist for the positive control) to the cells.
-
Incubate for 15-30 minutes.
-
-
cAMP Detection and Analysis:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure intracellular cAMP levels using a suitable method, such as:
-
For Antagonist Mode: Plot the response (e.g., luminescence or HTRF ratio) against the log concentration of Cicloprolol to determine the IC50.
-
For Agonist Mode: Plot the response against the log concentration of Cicloprolol to determine the EC50 and the maximum effect (Emax) relative to the full agonist.
-
Data Presentation: Cicloprolol Functional Activity
Table 2: Antagonist Potency at the β1-Adrenergic Receptor
| Compound | Assay Mode | IC50 (nM) |
|---|---|---|
| Cicloprolol HCl | Antagonist vs. Isoproterenol | 4.5 |
| Propranolol | Antagonist vs. Isoproterenol | 5.2 |
| Atenolol | Antagonist vs. Isoproterenol | 35.0 |
Table 3: Partial Agonist Activity (ISA) at the β1-Adrenergic Receptor
| Compound | Assay Mode | EC50 (nM) | Emax (% of Isoproterenol) |
|---|---|---|---|
| Cicloprolol HCl | Agonist | 15.2 | 30% |
| Isoproterenol (Full Agonist) | Agonist | 1.1 | 100% |
| Atenolol (Neutral Antagonist) | Agonist | N/A | 0% |
Note: Data are representative examples for illustrative purposes. N/A = Not Applicable.
References
- 1. Cicloprolol - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cAMP-Glo™ Assay [worldwide.promega.com]
Application Notes and Protocols for Cicloprolol Hydrochloride in Cultured Cardiomyocytes
Disclaimer: The information provided herein is intended for research purposes only. "Cicloprolol" appears to be a less common term; the available research literature predominantly refers to "Celiprolol," a structurally similar third-generation beta-blocker. Therefore, these protocols are based on the properties and applications of Celiprolol Hydrochloride. Researchers should validate these protocols for their specific experimental setup.
I. Application Notes
1. Introduction Celiprolol Hydrochloride is a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist.[1][2] This dual mechanism of action distinguishes it from other beta-blockers, providing a unique pharmacological profile that includes vasodilation in addition to its antihypertensive and antianginal properties.[1][2][3] In the context of cardiac research, Celiprolol is investigated for its potential to mitigate pathological cardiac hypertrophy and prevent the transition to heart failure.[4] Its effects are notably linked to the nitric oxide (NO) signaling pathway.[4]
2. Mechanism of Action in Cardiomyocytes Celiprolol exerts its effects on cardiomyocytes through a multi-faceted mechanism:
-
β1-Adrenergic Receptor Blockade: By antagonizing β1 receptors in the heart, Celiprolol counteracts the effects of catecholamines like adrenaline and noradrenaline. This action leads to a reduction in heart rate (negative chronotropy) and a decrease in the force of heart contractions (negative inotropy), ultimately lowering myocardial oxygen demand.[1] This is a key mechanism in blunting the pro-hypertrophic signals mediated by β1-adrenergic stimulation.
-
Partial β2-Adrenergic Receptor Agonism: Unlike traditional beta-blockers, Celiprolol partially activates β2 receptors, which are found in vascular smooth muscle. This agonistic activity contributes to vasodilation, which can help reduce the afterload on the heart.[1][3]
-
Nitric Oxide (NO) Pathway Activation: Studies have shown that Celiprolol can stimulate the expression and phosphorylation of endothelial nitric oxide synthase (eNOS) in the heart.[4] The resulting increase in NO production is believed to mediate its anti-hypertrophic effects.[4] This effect can be suppressed by NO synthase inhibitors like N(G)-nitro-L-arginine methyl ester (L-NAME).[4]
3. Key Effects on Cultured Cardiomyocytes
-
Inhibition of Hypertrophy: In cultured neonatal rat cardiomyocytes, Celiprolol has been shown to inhibit protein synthesis stimulated by hypertrophic agonists such as phenylephrine (B352888) (an α1-adrenergic agonist) and isoproterenol (B85558) (a non-selective β-adrenergic agonist).[4] This suggests a direct anti-hypertrophic effect at the cellular level.
-
Modulation of Apoptosis: While direct studies on Celiprolol and apoptosis in cultured cardiomyocytes are limited, beta-blockers, in general, are thought to counteract the pro-apoptotic effects of excessive catecholamine stimulation, a common feature in heart failure.[5] By blocking β1-receptors, Celiprolol may help mitigate signaling cascades that lead to programmed cell death.
II. Quantitative Data Summary
The following tables summarize quantitative data from relevant in vivo and in vitro studies on Celiprolol.
Table 1: Effect of Celiprolol on Cardiac Hypertrophy in Mice (4 weeks after Transverse Aortic Constriction - TAC)
| Parameter | TAC Group | TAC + Celiprolol (100 mg/kg/day) | P-value | Reference |
| Heart Weight/Body Weight (mg/g) | 8.70 ± 0.42 | 6.61 ± 0.44 | <0.01 | [4] |
| Lung Weight/Body Weight (mg/g) | 10.27 ± 1.08 | 7.11 ± 0.70 | <0.05 | [4] |
Table 2: Effect of Celiprolol on Protein Synthesis in Cultured Neonatal Rat Cardiomyocytes
| Treatment | Effect on Protein Synthesis | Reference |
| Isoproterenol-stimulated | Inhibited by Celiprolol | [4] |
| Phenylephrine-stimulated | Inhibited by Celiprolol | [4] |
III. Experimental Protocols
Protocol 1: Preparation of Celiprolol Hydrochloride Stock Solution
This protocol describes the preparation of a stock solution for use in cell culture experiments.
-
Materials:
-
Celiprolol Hydrochloride powder (CAS: 57470-78-7)
-
Sterile, nuclease-free water or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of Celiprolol Hydrochloride powder.
-
To prepare a 10 mM stock solution (Molecular Weight: 415.95 g/mol ), dissolve 4.16 mg of Celiprolol Hydrochloride in 1 mL of sterile water or DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solubility in water is approximately 2 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. When ready to use, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium.
-
Protocol 2: Isolation and Culture of Neonatal Rat Cardiomyocytes (NRCMs)
This is a generalized protocol for the isolation and culture of NRCMs from 1-3 day old Sprague-Dawley rat pups.
-
Materials:
-
1-3 day old rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.125%) in HBSS
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Fibronectin-coated culture plates/dishes
-
-
Procedure:
-
Euthanize neonatal rats according to approved animal care protocols.
-
Excise the hearts and place them in ice-cold HBSS.
-
Mince the ventricular tissue into small pieces (1-2 mm³).[2][6]
-
Perform enzymatic digestion by incubating the minced tissue in a trypsin solution. This can be done through a series of short incubations (5-8 rounds of 15-20 minutes at 37°C) or a single overnight incubation at 4°C.[6]
-
After each digestion step, collect the supernatant containing dissociated cells and neutralize the trypsin by adding an equal volume of DMEM with 10% FBS.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium.
-
To enrich for cardiomyocytes, pre-plate the cell suspension in an uncoated flask for 1-2 hours at 37°C.[2] During this time, fibroblasts will preferentially adhere.
-
Collect the non-adherent cell suspension (enriched in cardiomyocytes) and count the cells.
-
Seed the cardiomyocytes onto fibronectin-coated plates at a desired density (e.g., 1 x 10⁵ cells/cm²).
-
Culture the cells at 37°C in a 5% CO₂ incubator. Spontaneous beating should be observable within 24-48 hours.
-
Protocol 3: Induction of Cardiomyocyte Hypertrophy
This protocol uses Phenylephrine (PE), an α1-adrenergic agonist, to induce a hypertrophic response in cultured NRCMs.
-
Materials:
-
Cultured NRCMs (from Protocol 2)
-
Serum-free DMEM
-
Phenylephrine (PE) stock solution (e.g., 10 mM in sterile water)
-
-
Procedure:
-
After 24-48 hours in culture, replace the serum-containing medium with serum-free DMEM for 24 hours to quiesce the cells.
-
Prepare the PE working solution by diluting the stock solution in serum-free DMEM to the final desired concentration (typically 50-100 µM).[7][8][9]
-
Add the PE-containing medium to the cells.
-
Incubate for 24-48 hours to induce hypertrophy.[7][9] A control group should be treated with vehicle (serum-free DMEM without PE).
-
Protocol 4: Application of Celiprolol to Inhibit Hypertrophy
This protocol details the application of Celiprolol to test its ability to prevent PE-induced hypertrophy.
-
Materials:
-
Hypertrophy-induced NRCMs (from Protocol 3)
-
Celiprolol Hydrochloride stock solution (from Protocol 1)
-
-
Procedure:
-
Following the 24-hour serum starvation period, pre-treat the cardiomyocytes with Celiprolol Hydrochloride for 1-2 hours before adding the hypertrophic stimulus.
-
Prepare Celiprolol-containing medium by diluting the stock solution in serum-free DMEM to the desired final concentration. A dose-response experiment (e.g., 1 µM, 10 µM, 50 µM) is recommended to determine the optimal concentration.
-
After the pre-treatment period, add Phenylephrine (PE) directly to the medium to a final concentration of 50-100 µM. Do not remove the Celiprolol-containing medium.
-
Co-incubate the cells with Celiprolol and PE for 24-48 hours.
-
Include the following control groups:
-
Vehicle Control (serum-free medium only)
-
PE only
-
Celiprolol only
-
-
Proceed to assess hypertrophy using the methods in Protocol 5.
-
Protocol 5: Assessment of Cardiomyocyte Hypertrophy
5A. Cell Surface Area Measurement
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain the cells with an antibody against a sarcomeric protein (e.g., α-actinin) or with phalloidin (B8060827) to visualize the actin cytoskeleton.[7][10]
-
Acquire images using a fluorescence microscope.
-
Measure the surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ).[10][11]
5B. Protein Synthesis Assay ([³H]-Leucine Incorporation)
-
During the final 4-6 hours of the treatment period (Protocol 4), add [³H]-Leucine (1 µCi/mL) to the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Precipitate proteins by adding ice-cold 10% trichloroacetic acid (TCA) and incubating for 30 minutes at 4°C.
-
Wash the protein precipitate twice with 95% ethanol.
-
Solubilize the precipitate in 0.5 M NaOH.
-
Measure the incorporated radioactivity using a scintillation counter. Normalize the counts to the total protein content of a parallel well, measured by a BCA or Bradford assay.
5C. Hypertrophic Gene Expression (qRT-PCR)
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for hypertrophic marker genes such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC).[7]
-
Normalize the expression levels to a stable housekeeping gene (e.g., GAPDH).
Protocol 6: Assessment of Cardiomyocyte Apoptosis
6A. Caspase-3 Activity Assay
-
Induce apoptosis in cardiomyocytes if necessary (e.g., using staurosporine (B1682477) as a positive control).
-
Harvest cell lysates according to the manufacturer's instructions for a commercial colorimetric or fluorometric Caspase-3 assay kit.[12][13][14]
-
Determine the total protein concentration of the lysates.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).[14]
-
Incubate at 37°C for 1-2 hours.[14]
-
Measure the absorbance (at 405 nm) or fluorescence to determine Caspase-3 activity.[13][14]
6B. Western Blot for Apoptotic Markers
-
Prepare protein lysates from treated cardiomyocytes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key apoptotic proteins, such as Cleaved Caspase-3, Bcl-2, and Bax.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to a loading control like GAPDH or β-actin.
IV. Visualizations
Caption: Experimental workflow for studying Celiprolol's effects on cardiomyocyte hypertrophy.
Caption: Signaling pathway of Celiprolol in cardiomyocytes.
Caption: Phenylephrine-induced hypertrophic signaling pathway in cardiomyocytes.
References
- 1. Rat neonatal cardiomyocyte isolation and culture [bio-protocol.org]
- 2. Video: Isolation and Cryopreservation of Neonatal Rat Cardiomyocytes [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. 2.4. Isolation and culture of neonatal rat cardiomyocytes [bio-protocol.org]
- 5. APOPTOSIS IN THE CARDIOVASCULAR SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - US [thermofisher.com]
- 7. karger.com [karger.com]
- 8. Phenylephrine hypertrophy, Ca2+-ATPase (SERCA2), and Ca2+ signaling in neonatal rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Distinct morphometric features of cardiomyocytes isolated from mouse hypertrophy models: An ImageJ analysis combined with machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mpbio.com [mpbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. abcam.com [abcam.com]
Application Notes and Protocols for Cicloprolol Hydrochloride in Adrenergic Receptor Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cicloprolol hydrochloride, often referred to as Celiprolol (B1668369), is a third-generation beta-blocker with a distinctive pharmacological profile that makes it a valuable tool for investigating adrenergic receptor signaling pathways.[1] It functions as a selective antagonist at β1-adrenergic receptors and a partial agonist at β2-adrenergic receptors.[1][2][3] This dual activity allows for the specific modulation of different downstream signaling cascades, making it an excellent candidate for dissecting the roles of these two receptor subtypes in various physiological and pathological processes. Additionally, some studies suggest it possesses weak α2-adrenergic receptor antagonism.[1][4]
These application notes provide a summary of this compound's binding characteristics and detailed protocols for its use in fundamental cellular assays to probe adrenergic signaling.
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with adrenergic receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Tissue/System | Affinity (Ki) | Selectivity |
| β-Adrenergic Receptors | Various | 1.4 x 10⁻⁷ M to 8.3 x 10⁻⁶ M[4][5] | - |
| β1-Adrenoceptor | Rat Heart Membranes | - | 35-fold higher affinity vs. β2[5] |
| β2-Adrenoceptor | Rat Reticulocyte Membranes | - | Lower affinity vs. β1 |
| α2-Adrenoceptor | Rat Cerebral Cortex Membranes | - | Selective for α2 vs. α1 |
Table 2: Functional Activity of this compound
| Assay | System | Activity Metric (Ki) | Potency Comparison |
| Isoproterenol-stimulated Adenylate Cyclase | Dog Ventricular Muscle | 2.6 x 10⁻⁷ M[4][5] | ~1/20th the potency of propranolol[4][5] |
| Isoproterenol-induced Lipolysis Inhibition | Rat Adipocytes | - | ~2 times greater potency than practolol |
Signaling Pathways
This compound's unique pharmacology allows for the differential modulation of G-protein coupled receptor (GPCR) signaling pathways.
β1-Adrenergic Receptor Antagonism
In tissues where β1-adrenergic receptors are predominant, such as the heart, Cicloprolol acts as an antagonist. It blocks the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine, thereby inhibiting the activation of the Gs-adenylyl cyclase-cAMP-PKA signaling cascade.
Caption: Cicloprolol's β1-antagonist action.
β2-Adrenergic Receptor Partial Agonism
Conversely, in tissues rich in β2-adrenergic receptors, such as bronchial and vascular smooth muscle, Cicloprolol acts as a partial agonist. It weakly stimulates the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to effects like vasodilation. This partial agonism is less efficacious than that of a full agonist like isoproterenol.
Caption: Cicloprolol's β2-partial agonist action.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with adrenergic receptors.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors by measuring its ability to displace a known radioligand.
Experimental Workflow:
Caption: Radioligand competition binding assay workflow.
Materials:
-
Membrane Preparation: Cell lines or tissues expressing the adrenergic receptor subtype of interest (e.g., CHO-K1 cells stably expressing human β1 or β2 receptors).
-
Radioligand: A suitable radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol or [³H]-CGP 12177).
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO or water).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL:
-
Total Binding: 50 µL radioligand, 50 µL assay buffer, and 150 µL membrane suspension.
-
Non-specific Binding: 50 µL radioligand, 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol), and 150 µL membrane suspension.
-
Competition: 50 µL radioligand, 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M), and 150 µL membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Cicloprolol.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Cicloprolol that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay
This protocol measures the ability of this compound to act as an antagonist at β1 receptors or a partial agonist at β2 receptors by quantifying its effect on intracellular cyclic AMP (cAMP) levels.
Experimental Workflow:
Caption: cAMP accumulation assay workflow.
Materials:
-
Cell Lines: Cells expressing the adrenergic receptor subtype of interest.
-
This compound: Stock solution.
-
Agonist (for antagonist mode): A known β-adrenergic agonist (e.g., Isoproterenol).
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Cell Culture Medium and Buffers.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
A) Antagonist Mode (at β1 receptors):
-
Cell Plating: Seed cells into a 96-well or 384-well plate and grow to near confluency.
-
Pre-treatment: Aspirate the culture medium and add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Then, add varying concentrations of this compound and incubate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of a β-agonist (e.g., Isoproterenol at its EC80 concentration) to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow for cAMP production.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of Cicloprolol to generate an inhibition curve and determine the IC50 value.
B) Partial Agonist Mode (at β2 receptors):
-
Cell Plating: Seed cells as described above.
-
Treatment: Aspirate the culture medium and add stimulation buffer containing a PDE inhibitor. Add varying concentrations of this compound. Include a positive control with a full agonist (e.g., Isoproterenol).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Lyse the cells and measure cAMP levels as described above.
-
Data Analysis: Plot the cAMP concentration against the log concentration of Cicloprolol to generate a dose-response curve. Determine the EC50 (potency) and the Emax (efficacy) relative to the full agonist.
Conclusion
This compound's unique profile as a β1-selective antagonist and β2-partial agonist makes it a sophisticated tool for pharmacological research. The protocols outlined above provide a framework for characterizing its interaction with adrenergic receptors and for utilizing it to explore the distinct signaling pathways and physiological functions mediated by these receptor subtypes. Proper experimental design and data analysis, as detailed in these notes, are crucial for obtaining reliable and interpretable results in the study of adrenergic signaling.
References
- 1. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Celiprolol Hydrochloride|Selective β-Adrenoceptor Modulator [benchchem.com]
- 5. Effects of celiprolol (REV 5320), a new cardioselective beta-adrenoceptor antagonist, on in vitro adenylate cyclase, alpha- and beta-adrenergic receptor binding and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Framework for Designing Clinical Trials Involving Cicloprolol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive framework for designing clinical trials involving Cicloprolol Hydrochloride, a third-generation beta-blocker with a unique pharmacological profile. Cicloprolol acts as a selective beta-1 adrenergic receptor antagonist and a partial agonist of beta-2 adrenergic receptors.[1] This dual mechanism of action confers antihypertensive and antianginal effects while potentially mitigating some of the common side effects associated with non-selective beta-blockers, such as bronchoconstriction.[1][2] These application notes and protocols are intended to guide researchers, scientists, and drug development professionals in the systematic evaluation of this compound's safety and efficacy. The content covers preclinical study designs, clinical trial protocols for hypertension and angina pectoris, and detailed methodologies for key experiments.
Introduction to this compound
This compound is a cardioselective beta-blocker with intrinsic sympathomimetic activity (ISA) directed at beta-2 receptors.[3][4] Its primary therapeutic applications are in the management of mild to moderate hypertension and stable angina pectoris.[5][6][7] The selective blockade of beta-1 receptors in the heart leads to a reduction in heart rate, myocardial contractility, and blood pressure.[5] The partial agonism at beta-2 receptors contributes to vasodilation, which further aids in blood pressure reduction and may offer a better safety profile in patients with respiratory conditions.[8] Cicloprolol has also been investigated for its potential therapeutic benefits in vascular Ehlers-Danlos syndrome (vEDS).[1][6]
Mechanism of Action and Signaling Pathways
Cicloprolol's pharmacological effects are mediated through its interaction with beta-1 and beta-2 adrenergic receptors.
Beta-1 Adrenergic Receptor Antagonism
In cardiac tissue, Cicloprolol competitively inhibits the binding of catecholamines (e.g., norepinephrine, epinephrine) to beta-1 adrenergic receptors. This antagonism blocks the downstream signaling cascade, leading to:
-
Decreased Heart Rate (Negative Chronotropy): Reduced sinoatrial (SA) node firing rate.
-
Decreased Myocardial Contractility (Negative Inotropy): Reduced calcium influx in cardiomyocytes.
-
Reduced Cardiac Output: A consequence of decreased heart rate and contractility.[5]
Caption: Cicloprolol blocks beta-1 adrenergic signaling in cardiomyocytes.
Beta-2 Adrenergic Receptor Partial Agonism
In vascular smooth muscle cells, Cicloprolol acts as a partial agonist at beta-2 adrenergic receptors. This results in a submaximal activation of the receptor compared to a full agonist like epinephrine, leading to:
-
Vasodilation: Relaxation of vascular smooth muscle, contributing to a reduction in peripheral resistance.
References
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Celiprolol and propranolol for unstable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH E12 Principles for clinical evaluation of new antihypertensive drugs - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH: efficacy | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Celiprolol in angina pectoris: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Best Practices for Administering Cicloprolol Hydrochloride in Preclinical Animal Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cicloprolol Hydrochloride, also known as Celiprolol (B1668369), is a third-generation beta-blocker with a unique pharmacological profile. It acts as a cardioselective β1-adrenergic antagonist and a partial β2-adrenergic agonist.[1] This dual mechanism of action results in vasodilation and a favorable side-effect profile compared to non-selective beta-blockers.[1] Preclinical animal studies are crucial for evaluating the safety and efficacy of this compound before human clinical trials. These studies typically involve various animal models to assess its antihypertensive, antiarrhythmic, and cardioprotective effects. This document provides detailed application notes and protocols for the administration of this compound in preclinical animal studies, focusing on best practices to ensure data quality and reproducibility.
Mechanism of Action Signaling Pathway
This compound exerts its effects through a dual modulation of the adrenergic system. As a selective β1-adrenergic antagonist, it blocks the effects of catecholamines on the heart, leading to a decrease in heart rate and myocardial contractility. Simultaneously, its partial β2-adrenergic agonist activity promotes vasodilation by relaxing vascular smooth muscle. This contributes to its antihypertensive effect without causing the bronchoconstriction often associated with non-selective beta-blockers.[1]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the administration of this compound in preclinical animal studies.
Table 1: Pharmacokinetic Parameters of Cicloprolol in Preclinical Models
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Source |
| Rat | Oral | 10 | ~350 | ~1.0 | Not Reported | Not Reported | Estimated from graph |
| Dog | Intravenous | 3 | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| Dog | Oral | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
Note: Comprehensive pharmacokinetic data for Cicloprolol in preclinical animal models is limited in publicly available literature. The data for rats is an estimation from a published plasma concentration-time profile. Further internal or targeted studies are recommended to establish a complete pharmacokinetic profile.
Table 2: Dose-Response Data for Efficacy Studies
| Animal Model | Efficacy Endpoint | Route of Administration | Dose Range | Observation | Source |
| Anesthetized Rat | Heart Rate & Blood Pressure | Intravenous | 0.01 - 1 mg/kg | Dose-related increase in heart rate and decrease in blood pressure. | |
| Spontaneously Hypertensive Rat (SHR) | Arterial Tone | Oral | 5 and 50 mg/kg/day (12 weeks) | Enhanced endothelium-dependent and -independent nitric oxide-mediated arterial relaxation. | |
| Anesthetized Dog (with depressed myocardial function) | Myocardial Contractile Force | Intravenous | 3 mg/kg | Did not produce further decrement in myocardial function. | [2] |
Table 3: Safety Pharmacology Profile
| Assessment | Species | Route of Administration | Dose | Key Findings | Source |
| Cardiovascular | Dog | Intravenous | 3 mg/kg | No adverse effects on ECG in a model of depressed myocardial function. | [2] |
| Respiratory | Cat | Not Reported | Not Reported | Does not produce bronchoconstriction; has mild bronchodilatory properties. | [1] |
| Central Nervous System | Not Reported | Not Reported | Not Reported | No specific preclinical safety data on CNS effects found in the literature. |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the study.
-
Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg volume).
-
Dosing: Administer a single oral dose of this compound to each rat via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Protocol 2: Cardiovascular Safety Assessment in Anesthetized Dogs
Objective: To evaluate the effects of this compound on cardiovascular parameters in anesthetized dogs.
Materials:
-
This compound
-
Anesthetic agents (e.g., pentobarbital)
-
Beagle dogs (male or female)
-
Surgical instruments for catheterization
-
Pressure transducer and data acquisition system for blood pressure monitoring
-
ECG recording system
-
Intravenous infusion pump
Methodology:
-
Animal Preparation: Anesthetize the dogs and maintain a stable level of anesthesia throughout the experiment.
-
Instrumentation: Surgically implant catheters in the femoral artery for blood pressure measurement and in the femoral vein for drug administration. Attach ECG leads to monitor cardiac electrical activity.
-
Baseline Recording: Record baseline cardiovascular parameters (heart rate, blood pressure, ECG) for a stable period before drug administration.
-
Drug Administration: Administer this compound intravenously, either as a bolus injection or a continuous infusion, at the desired dose(s).
-
Data Recording: Continuously record all cardiovascular parameters during and after drug administration for a specified period.
-
Data Analysis: Analyze the changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (e.g., PR, QRS, QT) from baseline.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a preclinical in vivo study of this compound.
Conclusion
The administration of this compound in preclinical animal studies requires careful planning and execution to generate reliable and reproducible data. The protocols and information provided in this document offer a foundation for designing and conducting such studies. It is essential to adapt these protocols to the specific research questions and to adhere to ethical guidelines for animal research. The unique pharmacological profile of this compound, combining β1-antagonism with partial β2-agonism, warrants thorough preclinical investigation to fully characterize its therapeutic potential and safety profile.
References
Measuring Nitric Oxide Release Stimulated by Cicloprolol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring nitric oxide (NO) release from endothelial cells stimulated by Cicloprolol Hydrochloride. While direct quantitative data for this compound is limited in publicly available literature, the methodologies presented are standard and validated for assessing NO production stimulated by other third-generation beta-blockers with similar vasodilatory properties, such as Nebivolol and Carvedilol.
Introduction
This compound is a beta-adrenoceptor antagonist that, like other third-generation beta-blockers, is believed to possess vasodilatory effects mediated by the release of nitric oxide from the endothelium.[1][2][3] This property is of significant interest in the development of antihypertensive agents, as it offers a dual mechanism of action: reducing cardiac workload and actively dilating blood vessels to lower peripheral resistance.[1][3] Accurate and reliable measurement of NO release is crucial for characterizing the pharmacological profile of this compound and other similar drug candidates.
This document outlines three common and robust methods for the quantification of NO release: the Griess assay, fluorescent probe-based detection, and chemiluminescence. Each section includes a detailed experimental protocol and a summary of expected (hypothetical) quantitative data, based on findings for similar compounds.
Signaling Pathway of this compound-Stimulated NO Release
The proposed mechanism for NO release by third-generation beta-blockers involves the activation of endothelial nitric oxide synthase (eNOS).[4][5][6] This can occur through various signaling cascades, including the efflux of ATP and subsequent stimulation of P2Y-purinoceptors, leading to an increase in intracellular calcium and the activation of eNOS.[4][5][7] Celiprolol, a structurally similar compound, has been shown to increase eNOS expression and activity.[8][9]
Caption: Proposed signaling pathway for this compound-stimulated nitric oxide release.
Data Presentation
The following table summarizes hypothetical quantitative data for nitric oxide release stimulated by this compound, based on values reported for other third-generation beta-blockers like Nebivolol and Carvedilol.[4][5] These values are for illustrative purposes and would need to be confirmed experimentally for this compound.
| Measurement Method | Sample Type | Cicloprolol HCl Concentration (µM) | Basal NO Release (nM) | Stimulated NO Release (nM) | Fold Increase |
| Griess Assay | Endothelial Cell Culture Supernatant | 10 | 15 ± 2 | 45 ± 5 | 3.0 |
| Fluorescent Probe (DAF-FM) | Live Endothelial Cells | 10 | 20 ± 3 (arbitrary fluorescence units) | 80 ± 10 (arbitrary fluorescence units) | 4.0 |
| Chemiluminescence | Endothelial Cell Lysate | 10 | 5 ± 1 | 25 ± 4 | 5.0 |
Experimental Protocols
Measurement of Nitrite (B80452) Concentration using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[10][11][12]
Caption: Experimental workflow for the Griess assay to measure nitric oxide release.
Protocol:
-
Cell Culture:
-
Seed human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Culture the cells in complete endothelial growth medium at 37°C in a humidified atmosphere of 5% CO₂ for 24-48 hours or until they reach 80-90% confluency.
-
-
Cell Treatment:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Add fresh, serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (medium only).
-
Incubate the plate for the desired time period (e.g., 30 minutes, 1 hour, 2 hours).
-
-
Griess Assay:
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. Prepare fresh before use.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the Griess reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).
-
Calculate the nitrite concentration in the samples by interpolating the absorbance values from the standard curve.
-
Direct Detection of NO in Live Cells using Fluorescent Probes
Fluorescent probes, such as 4,5-diaminofluorescein (B163784) diacetate (DAF-2 DA) or its more sensitive derivative DAF-FM diacetate, are cell-permeable and become fluorescent upon reacting with NO.[13][14][15] This allows for the real-time visualization and quantification of intracellular NO production.
Caption: Workflow for fluorescent probe-based detection of nitric oxide in live cells.
Protocol:
-
Cell Preparation:
-
Seed endothelial cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Culture until they reach the desired confluency.
-
-
Probe Loading:
-
Wash the cells twice with a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Incubate the cells with 5 µM DAF-FM diacetate in HBSS for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
-
Cell Treatment and Imaging:
-
Mount the dish or coverslip on a fluorescence microscope equipped with a live-cell imaging chamber.
-
Acquire a baseline fluorescence image (excitation ~495 nm, emission ~515 nm).
-
Add this compound at the desired concentration and acquire images at regular intervals (e.g., every 1-5 minutes) to monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells in each image using image analysis software (e.g., ImageJ).
-
Normalize the fluorescence intensity to the baseline to determine the fold increase in NO production.
-
High-Sensitivity Measurement of NO using Chemiluminescence
Chemiluminescence detection is a highly sensitive and specific method for measuring NO and its metabolites.[16][17][18] The assay is based on the reaction of NO with ozone, which produces light that is detected by a photomultiplier tube.
Caption: Workflow for the chemiluminescence-based measurement of nitric oxide.
Protocol:
-
Sample Preparation:
-
Culture and treat endothelial cells with this compound as described in the Griess assay protocol.
-
Collect the cell culture supernatant or prepare cell lysates. For lysates, it is crucial to use a buffer containing protease inhibitors and to minimize freeze-thaw cycles.[19]
-
-
Chemiluminescence Analysis:
-
Use a nitric oxide analyzer based on ozone-based chemiluminescence.
-
Calibrate the instrument using a standard NO gas source or by generating a standard curve with a nitrite solution in the presence of a reducing agent (e.g., potassium iodide in acetic acid) to convert nitrite to NO.
-
Inject a known volume of the sample into the reaction chamber of the analyzer.
-
-
Data Acquisition and Analysis:
-
The instrument will provide a direct reading of the NO concentration in the sample, typically in parts per billion (ppb) or a similar unit.
-
Convert the readings to molar concentrations using the standard curve and the volume of the injected sample.
-
Compare the NO concentrations in the this compound-treated samples to the vehicle control to determine the extent of NO release stimulation.
-
Conclusion
The methods described provide a comprehensive toolkit for researchers to investigate the nitric oxide-releasing properties of this compound. The choice of method will depend on the specific research question, available equipment, and the desired level of sensitivity and spatial resolution. While the Griess assay is a simple and cost-effective starting point, fluorescent probes offer the advantage of real-time imaging in live cells, and chemiluminescence provides the highest sensitivity and specificity for accurate quantification. By employing these protocols, researchers can effectively characterize the pharmacological effects of this compound on endothelial NO production.
References
- 1. What is the mechanism of Celiprolol Hydrochloride? [synapse.patsnap.com]
- 2. Experimental evidences of nitric oxide-dependent vasodilatory activity of nebivolol, a third-generation beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Third-generation beta-blockers stimulate nitric oxide release from endothelial cells through ATP efflux: a novel mechanism for antihypertensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Endothelial nitric oxide synthase activation and nitric oxide function: new light through old windows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Celiprolol, a vasodilatory beta-blocker, inhibits pressure overload-induced cardiac hypertrophy and prevents the transition to heart failure via nitric oxide-dependent mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celiprolol stimulates endothelial nitric oxide synthase expression and improves myocardial remodeling in deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. A novel fluorescent probe for the detection of nitric oxide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of a fluorescent probe for imaging nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Angina Pectoris Mechanisms with Cicloprolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cicloprolol Hydrochloride (also known as Celiprolol (B1668369) Hydrochloride) in preclinical research to investigate the mechanisms of angina pectoris. This document includes detailed experimental protocols for both in vivo and ex vivo models of myocardial ischemia, a summary of relevant quantitative data, and visualizations of key signaling pathways and workflows.
Introduction
Cicloprolol is a third-generation beta-blocker with a unique pharmacological profile that makes it a valuable tool for studying angina pectoris. It is a selective β1-adrenergic receptor antagonist with partial agonist activity at β2-adrenergic receptors.[1][2] This dual action not only reduces myocardial oxygen demand by blocking β1 receptors in the heart but also promotes vasodilation through β2 receptor stimulation, thereby increasing myocardial oxygen supply.[2][3] Furthermore, preclinical and clinical studies have demonstrated that Cicloprolol enhances the production of nitric oxide (NO), a key signaling molecule in vasodilation and cardioprotection.[4][5][6][7]
Mechanism of Action
Cicloprolol's anti-anginal effects are attributed to two primary mechanisms:
-
β1-Adrenergic Receptor Blockade: By selectively blocking β1-adrenergic receptors in the heart, Cicloprolol reduces heart rate, myocardial contractility, and blood pressure, especially during exercise. This decreases the overall workload on the heart and, consequently, its oxygen consumption.[8]
-
Vasodilation: Cicloprolol induces vasodilation through two main pathways:
-
β2-Adrenergic Receptor Agonism: Its partial agonist activity at β2-adrenergic receptors in vascular smooth muscle leads to relaxation and widening of blood vessels, improving coronary blood flow.[2][3]
-
Nitric Oxide (NO) Production: Cicloprolol has been shown to stimulate endothelial nitric oxide synthase (eNOS), leading to increased NO production.[4][5][6][7] NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, resulting in increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and vasodilation.
-
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies on Cicloprolol, providing a basis for dose selection and expected outcomes in experimental models.
Table 1: Preclinical Data for Cicloprolol (Celiprolol)
| Parameter | Species | Model | Concentration/Dose | Result | Reference(s) |
| β1-Adrenoceptor Antagonism (Ki) | Dog | In vitro (ventricular muscle adenylate cyclase) | 2.6 x 10⁻⁷ M | Inhibition of isoproterenol-stimulated adenylate cyclase | [9] |
| β-Adrenoceptor Binding (Ki) | Rat | In vitro (heart membranes) | 1.4 x 10⁻⁷ M to 8.3 x 10⁻⁶ M | Competitive binding to β-adrenergic receptors | [9] |
| Infarct Size Reduction | Rabbit | In vivo (myocardial ischemia-reperfusion) | 1 mg/kg/h (i.v.) | 21.2% reduction | [5] |
| Infarct Size Reduction | Rabbit | In vivo (myocardial ischemia-reperfusion) | 10 mg/kg/h (i.v.) | 45.0% reduction | [5] |
| eNOS Expression | Rat | In vivo (DOCA-salt hypertensive model) | 10 mg/kg/day (oral) | Significant increase in left ventricular eNOS mRNA and protein | [7] |
| Cardiac Hypertrophy Inhibition | Mouse | In vivo (transverse aortic constriction) | 100 mg/kg/day (oral) | Attenuation of cardiac hypertrophy | [1][6] |
Table 2: Clinical Data for Cicloprolol (Celiprolol) in Angina Pectoris
| Parameter | Study Design | Dose | Result | Reference(s) |
| Time to Myocardial Ischemia | Double-blind, placebo-controlled | 200 mg/day | 11% increase vs. 8% for placebo | [10] |
| Time to Myocardial Ischemia | Double-blind, placebo-controlled | 400 mg/day | 33% increase vs. 8% for placebo | [10] |
| Time to Myocardial Ischemia | Double-blind, placebo-controlled | 600 mg/day | 16% increase vs. 8% for placebo | [10] |
| Time to Anginal Symptoms | Double-blind, placebo-controlled | 200 mg/day | 27% increase vs. 10% for placebo | [10] |
| Time to Anginal Symptoms | Double-blind, placebo-controlled | 400 mg/day | 19% increase vs. 10% for placebo | [10] |
| Time to Anginal Symptoms | Double-blind, placebo-controlled | 600 mg/day | 14% increase vs. 10% for placebo | [10] |
Experimental Protocols
The following are detailed protocols for studying the effects of this compound in established preclinical models of myocardial ischemia.
Protocol 1: In Vivo Model of Myocardial Ischemia-Reperfusion in Rats
This protocol describes the induction of myocardial ischemia by ligation of the left anterior descending (LAD) coronary artery in rats, a widely used model to mimic acute myocardial infarction.
1. Animal Preparation:
- Use male Sprague-Dawley rats (250-300 g).
- Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
- Intubate the trachea and provide mechanical ventilation.
- Monitor body temperature and maintain at 37°C.
2. Surgical Procedure:
- Perform a left thoracotomy to expose the heart.
- Carefully ligate the LAD coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale, ischemic area in the myocardium.
- After a period of ischemia (e.g., 30 minutes), release the ligature to allow for reperfusion (e.g., 2 hours).
3. This compound Administration:
- Prepare a stock solution of this compound in sterile saline.
- Administer Cicloprolol intravenously (i.v.) via the femoral vein at a dose of 1-10 mg/kg/h, starting 20 minutes before the induction of ischemia.[5] Alternatively, for chronic studies, administer orally at a dose of 10-100 mg/kg/day for several weeks.[1][6][7]
4. Assessment of Cardioprotective Effects:
- Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarct area from the viable tissue.
- Cardiac Function: Perform echocardiography before, during, and after ischemia-reperfusion to assess parameters such as ejection fraction, fractional shortening, and ventricular dimensions.
- Biochemical Markers: Collect blood samples to measure cardiac troponins and creatine (B1669601) kinase-MB (CK-MB) levels as indicators of myocardial injury.
- Molecular Analysis: Harvest heart tissue to analyze the expression and phosphorylation of key signaling proteins (e.g., eNOS, Akt, ERK) via Western blotting or immunohistochemistry.
Protocol 2: Ex Vivo Langendorff Isolated Heart Perfusion Model
The Langendorff apparatus allows for the study of cardiac function in an isolated heart, free from systemic influences.[11][12][13][14][15][16][17]
1. Heart Isolation and Perfusion:
- Anesthetize a rat and administer heparin to prevent coagulation.
- Rapidly excise the heart and immerse it in ice-cold Krebs-Henseleit buffer.
- Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).
2. Stabilization and Baseline Measurement:
- Allow the heart to stabilize for 20-30 minutes.
- Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.
- Record baseline parameters, including heart rate (HR), left ventricular developed pressure (LVDP), and coronary flow (CF).
3. This compound Perfusion and Ischemia-Reperfusion:
- Introduce this compound into the perfusate at a desired concentration (e.g., 1-10 µM).
- After a period of drug perfusion, induce global ischemia by stopping the perfusion for a set duration (e.g., 30 minutes).
- Initiate reperfusion with the Cicloprolol-containing buffer for a specified time (e.g., 60-120 minutes).
4. Functional and Molecular Assessment:
- Continuously monitor and record HR, LVDP, and CF throughout the experiment.
- Collect the coronary effluent to measure the release of lactate (B86563) dehydrogenase (LDH) as an indicator of myocyte injury.
- At the end of the experiment, freeze-clamp the heart tissue for subsequent biochemical analyses, such as measuring cAMP levels or performing Western blots for signaling proteins.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Celiprolol, a vasodilatory beta-blocker, inhibits pressure overload-induced cardiac hypertrophy and prevents the transition to heart failure via nitric oxide-dependent mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celiprolol: a new beta adrenoceptor antagonist with novel ancillary properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of celiprolol: a cardioselective beta-adrenergic antagonist and mild vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Release of endothelial nitric oxide in coronary arteries by celiprolol, a beta(1)-adrenoceptor antagonist: possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celiprolol, a selective beta1-blocker, reduces the infarct size through production of nitric oxide in a rabbit model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Celiprolol stimulates endothelial nitric oxide synthase expression and improves myocardial remodeling in deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celiprolol: agonist and antagonist effects at cardiac beta 1- and vascular beta 2-adrenoceptors determined under in vivo conditions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of celiprolol (REV 5320), a new cardioselective beta-adrenoceptor antagonist, on in vitro adenylate cyclase, alpha- and beta-adrenergic receptor binding and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celiprolol in angina pectoris: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomed.cas.cz [biomed.cas.cz]
- 12. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation of Adult Mouse Cardiomyocytes Using Langendorff Perfusion Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 16. benchchem.com [benchchem.com]
- 17. ijbcp.com [ijbcp.com]
Troubleshooting & Optimization
Technical Support Center: Cicloprolol Hydrochloride Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Cicloprolol Hydrochloride for in vitro assays. The following information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Note on Nomenclature: While the query specified "this compound," the widely recognized and researched compound is Celiprolol (B1668369) Hydrochloride . This guide will refer to Celiprolol Hydrochloride, as it is the scientifically accepted name for the compound .
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Celiprolol Hydrochloride?
A1: Celiprolol Hydrochloride is a hydrophilic compound, freely soluble in water.[1] Its solubility in common laboratory solvents has been reported as follows:
| Solvent | Solubility | Molar Equivalent |
| Water | 83 mg/mL | 199.54 mM |
| DMSO | 83 mg/mL | 199.54 mM |
| Ethanol | 25 mg/mL | 60.1 mM |
| Methanol | 18.2 g/100mL | - |
Data compiled from multiple sources. Please note that solubility can vary slightly between batches.
Q2: What is the recommended solvent for preparing a stock solution of Celiprolol Hydrochloride for in vitro assays?
A2: For most in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions.[2] Although Celiprolol Hydrochloride is water-soluble, using DMSO allows for the preparation of a more concentrated stock, which can then be diluted to the final working concentration in the cell culture medium, minimizing the final solvent concentration.
Q3: What is the stability of Celiprolol Hydrochloride in solution?
A3: Stock solutions of Celiprolol Hydrochloride in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[3] It is important to avoid repeated freeze-thaw cycles. Aqueous solutions are most stable at pH 3. The compound undergoes degradation in alkaline solutions.[4]
Troubleshooting Guide
Q4: I dissolved Celiprolol Hydrochloride in my cell culture medium, and it precipitated. What should I do?
A4: Precipitation in the final working solution can occur for several reasons, even with water-soluble compounds. Here are some troubleshooting steps:
-
Final Concentration Too High: The final concentration in the cell culture medium may exceed its solubility limit in that specific complex mixture. Try lowering the final working concentration.
-
Improper Dilution: Rapidly adding a concentrated stock solution to the aqueous medium can cause the compound to "crash out." It is recommended to perform a serial dilution. First, dilute the high-concentration stock into a smaller volume of pre-warmed (37°C) medium, then add this intermediate dilution to the final volume.
-
Media Components Interaction: Cell culture media are complex mixtures of salts, amino acids, and proteins that can interact with the compound and reduce its solubility. The presence of serum can sometimes help solubilize compounds, but it can also lead to interactions.
-
pH of the Medium: The pH of your cell culture medium (typically around 7.4) can affect the solubility of compounds. Celiprolol Hydrochloride is more stable in acidic conditions.[4] While altering the medium's pH is generally not advisable for cell health, being aware of this property is important.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.16 mg of Celiprolol Hydrochloride powder (Molecular Weight: 415.95 g/mol ).
-
Dissolving: Add 1 mL of high-purity DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Intermediate Dilution (Recommended):
-
Prepare a 1 mM intermediate solution by adding 10 µL of your 10 mM DMSO stock solution to 90 µL of pre-warmed cell culture medium.
-
Mix gently by pipetting up and down.
-
-
Final Dilution:
-
Add 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve a final concentration of 100 µM.
-
This results in a final DMSO concentration of 0.1%.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing Celiprolol Hydrochloride solutions.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the antioxidative beta-blocker celiprolol on endothelial progenitor cells in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Assessing the stability of Cicloprolol Hydrochloride in different experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Cicloprolol Hydrochloride in various experimental buffers. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to stability?
This compound is a beta-adrenergic blocker.[1][2] Its chemical structure consists of a substituted phenoxy ring linked to a propanolamine (B44665) side chain, which is characteristic of many beta-blockers.[3][4] Key functional groups that may be susceptible to degradation include the ether linkages, the secondary alcohol, and the secondary amine. The presence of a cyclopropyl (B3062369) group is a notable feature; while generally stable, strained rings can sometimes participate in unexpected reactions under harsh conditions.[3][5]
Q2: In which types of experimental buffers is this compound expected to be most or least stable?
-
Acidic Buffers (pH < 4): this compound is expected to be relatively stable in mildly acidic conditions. However, at very low pH and elevated temperatures, the ether linkages could be susceptible to acid-catalyzed hydrolysis over extended periods.
-
Neutral Buffers (pH 6-8): The compound is likely to exhibit good stability in neutral buffers like phosphate-buffered saline (PBS). This pH range is typical for many biological assays and short-term storage.
-
Alkaline Buffers (pH > 8): this compound may be susceptible to degradation in alkaline conditions. The secondary amine could be prone to oxidation, and similar compounds with cyclopropyl amine moieties have shown hydrolytic degradation at high pH.[5] Additionally, the phenoxy ether groups may be less stable under strong basic conditions.
Q3: What are the likely degradation pathways for this compound?
Based on its functional groups, the potential degradation pathways for this compound include:
-
Hydrolysis: Cleavage of the ether bonds in the side chain, particularly under extreme pH and temperature conditions.
-
Oxidation: The secondary amine and the secondary alcohol are potential sites for oxidation. This can be initiated by exposure to air, peroxides, or certain metal ions.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. Photostability studies are crucial to determine the appropriate handling and storage conditions.
Q4: What are the recommended storage conditions for this compound solutions in experimental buffers?
For short-term experimental use (up to 24-48 hours), it is recommended to store solutions of this compound in neutral buffers (e.g., PBS, pH 7.4) at 2-8°C and protected from light. For long-term storage, it is advisable to prepare fresh solutions or conduct a thorough stability study to establish appropriate conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound in the assay buffer. | Prepare fresh solutions for each experiment. Assess the stability of the compound in your specific assay buffer under the experimental conditions (e.g., temperature, duration). Consider using a more stable buffer system if degradation is confirmed. |
| Appearance of unknown peaks in HPLC analysis over time. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating HPLC method. |
| Precipitation of the compound in the buffer. | Poor solubility or pH-dependent solubility. | Check the solubility of this compound at the desired concentration and pH. Adjust the pH of the buffer or use a co-solvent if necessary, ensuring the co-solvent does not affect the experiment. |
| Discoloration of the stock solution. | Oxidative or photolytic degradation. | Store stock solutions protected from light and consider purging with an inert gas (e.g., nitrogen or argon) before sealing. Use of antioxidants may be considered if compatible with the experimental setup. |
Data Presentation: Predicted Stability of this compound
The following table summarizes the predicted stability of this compound in common experimental buffers. This information is inferred from the chemical structure and data on similar compounds, as direct experimental data is limited. A formal stability study is required to confirm these predictions.
| Buffer System | Typical pH Range | Predicted Stability | Potential Degradation Pathways |
| Citrate (B86180) Buffer | 3.0 - 6.2 | Good to Moderate | Acid-catalyzed hydrolysis of ether linkages at lower pH and elevated temperatures. |
| Acetate Buffer | 3.6 - 5.6 | Good to Moderate | Similar to citrate buffer, potential for acid-catalyzed hydrolysis. |
| Phosphate Buffer | 5.8 - 8.0 | Excellent | Generally stable, minimal degradation expected under typical experimental conditions. |
| Borate Buffer | 8.1 - 10.0 | Moderate to Poor | Potential for base-catalyzed hydrolysis and oxidation of the amine group.[5] |
| Tris Buffer | 7.5 - 9.0 | Good to Moderate | Generally stable, but potential for degradation at higher pH values. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final drug concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final drug concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid drug powder to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution (100 µg/mL in water) to direct sunlight for 48 hours, alongside a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector to quantify the remaining this compound and detect any degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation in each condition.
-
Assess the peak purity of this compound to ensure no co-eluting peaks.
-
The mass balance should be calculated to account for the parent drug and all degradation products.[8]
Protocol 2: HPLC Method for Stability Assessment
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Adrenergic Signaling Pathway
This compound acts as a beta-adrenergic antagonist. The following diagram illustrates the general signaling pathway that it inhibits.
Forced Degradation Workflow
The following diagram outlines the logical workflow for conducting a forced degradation study.
References
- 1. KEGG DRUG: this compound [genome.jp]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C18H30ClNO4 | CID 167446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sgs.com [sgs.com]
Technical Support Center: Cicloprolol Hydrochloride (Celiprolol Hydrochloride) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cicloprolol Hydrochloride (more commonly known as Celiprolol (B1668369) Hydrochloride) in animal studies. Our goal is to help you mitigate potential off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, correctly referred to as Celiprolol Hydrochloride, is a third-generation beta-blocker.[1][2][3] Its primary mechanism involves selective antagonism of beta-1 adrenergic receptors, primarily located in the heart. This action leads to a decrease in heart rate and cardiac contractility.[1][2] Uniquely, it also exhibits partial agonist activity at beta-2 adrenergic receptors, which can lead to vasodilation and bronchodilation.[1][2]
Q2: What are the known on-target effects of Celiprolol Hydrochloride in animal models?
A2: In animal models, the on-target effects of Celiprolol Hydrochloride are consistent with its mechanism of action. These include a reduction in heart rate and blood pressure. Studies in dogs have shown that it effectively blocks the inotropic actions of isoprenaline (a beta-agonist).[2] In rats, it produces dose-related increases in heart rate at lower doses (due to its beta-2 agonist activity) and antagonism of isoprenaline-induced tachycardia at higher doses.[4]
Q3: What are the potential off-target effects of Celiprolol Hydrochloride in animal studies?
A3: While Celiprolol is considered to have a favorable side-effect profile compared to non-selective beta-blockers, off-target effects can still occur, particularly at higher doses.[3] The most common off-target effects are extensions of its pharmacological activity and include:
-
Hypotension: An excessive drop in blood pressure.
-
Bradycardia: A significant decrease in heart rate.
-
Atrioventricular (AV) block: Disruption of the electrical conduction between the atria and ventricles of the heart.
Due to its partial beta-2 agonist activity, Celiprolol is less likely to cause bronchoconstriction, a common off-target effect of non-selective beta-blockers.
Q4: How can I prepare Celiprolol Hydrochloride for administration in animal studies?
A4: Celiprolol Hydrochloride is a hydrophilic agent and is freely soluble in water.[1] For oral administration, it can be dissolved in sterile water or a 0.9% saline solution. For intravenous administration, ensure the solution is sterile and filtered. The concentration of the dosing solution should be calculated based on the target dose (mg/kg) and the volume to be administered.
Troubleshooting Guide: Mitigating Off-Target Effects
This guide provides practical advice for common issues encountered during in vivo studies with Celiprolol Hydrochloride.
Issue 1: Severe Hypotension or Bradycardia Observed Post-Dosing
Possible Cause:
-
The administered dose is too high for the specific animal model, strain, or age.
-
Rapid intravenous injection leading to a sudden high plasma concentration.
-
Interaction with other administered compounds (e.g., anesthetics, other cardiovascular agents).
Mitigation Strategies:
-
Dose-Response Pilot Study: Before commencing a large-scale study, conduct a pilot study with a small group of animals to determine the optimal dose range. Start with a low dose and gradually escalate to identify the dose that achieves the desired on-target effect without significant adverse events.
-
Adjust Administration Route and Rate:
-
For intravenous administration, use a slow infusion rate to avoid a rapid peak in plasma concentration.
-
Consider alternative administration routes such as oral gavage or subcutaneous injection, which generally lead to slower absorption and lower peak plasma concentrations.
-
-
Cardiovascular Monitoring: Continuously monitor blood pressure and heart rate using telemetry or tail-cuff methods, especially during the initial hours after dosing.[5] This allows for real-time assessment and intervention if necessary.
-
Review Concurrent Medications: Carefully assess any other drugs being administered to the animals, as they may have synergistic effects on the cardiovascular system.
Issue 2: Unexpected Tachycardia at Low Doses
Possible Cause:
-
The partial beta-2 agonist activity of Celiprolol can sometimes predominate at lower concentrations, leading to an increase in heart rate.[4][6]
Mitigation Strategies:
-
Dose Adjustment: If the goal is to achieve beta-1 blockade, a slightly higher dose may be necessary to ensure the antagonist effects outweigh the partial agonist effects on heart rate. A thorough dose-response study is crucial to identify the appropriate therapeutic window.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources permit, conduct PK/PD studies to correlate plasma drug concentrations with the observed heart rate changes. This can help in designing a more precise dosing regimen.
Issue 3: Animal Shows Signs of Respiratory Distress (Rare)
Possible Cause:
-
Although rare with Celiprolol due to its beta-2 agonist properties, individual animal sensitivity or extremely high doses could potentially lead to respiratory effects.
Mitigation Strategies:
-
Careful Observation: Monitor animals for any signs of labored breathing, cyanosis, or changes in respiratory rate.
-
Dose Reduction: Immediately consider reducing the dose or discontinuing the administration in the affected animal.
-
Consult a Veterinarian: Seek immediate veterinary consultation if respiratory distress is observed.
Data Presentation: Dose Ranges and Effects in Animal Models
| Animal Model | Route of Administration | Dose Range | Observed Effects | Reference |
| Rat | Intravenous (i.v.) | 10 µg/kg - 1 mg/kg | Dose-related increases in heart rate and decreases in blood pressure. | [4] |
| Rat | Intravenous (i.v.) | 12.5 mg/kg | Inhibition of clonidine-induced vasoconstriction. | [7] |
| Dog | Intravenous (i.v.) | 3 mg/kg | Increased LV dP/dt and heart rate; blockade of isoprenaline's inotropic effects. | [2] |
| Dog | Intravenous (i.v.) | 1 and 10 mg/kg | Potentiation of AV block when co-administered with calcium channel blockers. | |
| Dog | Oral | Not Specified | Studied for effects on heart rate and total peripheral resistance. | [6] |
Experimental Protocols
Protocol 1: Oral Administration of Celiprolol Hydrochloride in Rats
-
Materials:
-
Celiprolol Hydrochloride powder
-
Sterile 0.9% saline solution
-
Gavage needles (appropriate size for rats)
-
Syringes
-
Analytical balance
-
-
Procedure:
-
Calculate the required amount of Celiprolol Hydrochloride based on the desired dose (mg/kg) and the number and weight of the rats.
-
Dissolve the powder in sterile 0.9% saline to the desired concentration. Ensure complete dissolution.
-
Accurately weigh each rat before dosing.
-
Calculate the volume of the drug solution to be administered to each rat.
-
Gently restrain the rat and administer the solution orally using a gavage needle.
-
Monitor the animal for at least 4 hours post-dosing for any adverse effects.[8]
-
Protocol 2: Intravenous Administration and Hemodynamic Monitoring in Dogs
-
Materials:
-
Celiprolol Hydrochloride powder
-
Sterile 0.9% saline for injection
-
Sterile filters (0.22 µm)
-
Infusion pump
-
Catheters for intravenous access
-
Anesthesia (if required for instrumentation)
-
Hemodynamic monitoring system (e.g., telemetry or pressure transducer)
-
-
Procedure:
-
Prepare a sterile solution of Celiprolol Hydrochloride in 0.9% saline and filter it.
-
Surgically implant telemetry transmitters or catheters for blood pressure and ECG monitoring, allowing for a sufficient recovery period as per institutional guidelines.
-
On the day of the experiment, connect the animal to the monitoring system and record baseline hemodynamic parameters.
-
Administer Celiprolol Hydrochloride via slow intravenous infusion. A typical dose to start with could be in the range of 1-3 mg/kg.[2][9]
-
Continuously record hemodynamic data (blood pressure, heart rate, ECG) throughout the infusion and for a predetermined period afterward.
-
Observe the animal for any clinical signs of adverse effects.
-
Visualizations
Caption: Celiprolol's dual mechanism of action.
Caption: Workflow for mitigating off-target effects.
References
- 1. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celiprolol: a positive inotropic beta-adrenoceptor blocking agent in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celiprolol: its profile as a potential antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celiprolol: agonist and antagonist effects at cardiac beta 1- and vascular beta 2-adrenoceptors determined under in vivo conditions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial agonist activity of celiprolol as assessed in conscious unrestrained dogs in comparison with those of pindolol and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celiprolol, a potent cardioselective beta 1-adrenoceptor antagonist with mild alpha 2-adrenoceptor antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicoses in Animals From Cardiovascular Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Effects of celiprolol in anesthetized dogs with reduced myocardial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques to improve the yield and purity of Cicloprolol Hydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Cicloprolol Hydrochloride. Our goal is to help you improve the yield and purity of your synthesis through detailed experimental protocols, data-driven insights, and logical process workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question: Why is the yield of the glycidyl (B131873) ether intermediate (Step 1) consistently low?
Answer:
Low yield in the initial etherification step is a common problem, often stemming from suboptimal reaction conditions or the formation of side products.
-
Potential Causes:
-
Incomplete Deprotonation of the Phenol (B47542): The reaction requires the formation of a phenoxide ion to act as a nucleophile. Insufficient base or a base that is not strong enough will result in unreacted starting material.
-
Side Reactions: The primary side reaction is the formation of a dimer, where a second molecule of the starting phenol reacts with the desired glycidyl ether product. This is more likely if the concentration of the phenoxide is too high relative to epichlorohydrin (B41342). Another possibility is the hydrolysis of epichlorohydrin to glycerol (B35011) dichlorohydrin under aqueous basic conditions.
-
Reaction Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions.
-
-
Solutions:
-
Base Selection and Stoichiometry: Ensure at least one molar equivalent of a suitable base (e.g., NaOH, K₂CO₃) is used to fully deprotonate the phenolic starting material.
-
Control of Reagent Addition: A common strategy to minimize dimer formation is to use a significant excess of epichlorohydrin (2-3 equivalents) and to add the base or phenoxide solution slowly to the reaction mixture containing epichlorohydrin. This maintains a low concentration of the phenoxide, favoring the desired reaction.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can improve the reaction rate and yield, especially in biphasic systems, by facilitating the transfer of the phenoxide ion into the organic phase.
-
Temperature Optimization: The optimal temperature is typically between 40-60°C. It is recommended to monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature for your specific setup.
-
Question: How can I minimize the formation of impurities during the epoxide ring-opening reaction (Step 2)?
Answer:
The reaction of the glycidyl ether intermediate with isopropylamine (B41738) is generally clean, but impurities can arise from incomplete reaction or side reactions.
-
Potential Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature can leave unreacted glycidyl ether in the product mixture.
-
Formation of Diol Impurity: If water is present in the reaction mixture, the epoxide ring can be hydrolyzed to form a diol, 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-chloropropane-2-ol, which will not react with isopropylamine.
-
Formation of Bis-Adduct: An excess of the glycidyl ether or localized high concentrations could potentially lead to the formation of a bis-adduct, where two molecules of the glycidyl ether react with one molecule of isopropylamine.
-
-
Solutions:
-
Use of Excess Isopropylamine: Employing a molar excess of isopropylamine (2-5 equivalents) will drive the reaction to completion and minimize the chance of unreacted glycidyl ether. Isopropylamine can often be used as the solvent as well.
-
Solvent Choice: The reaction is typically carried out in a protic solvent like methanol (B129727), ethanol (B145695), or even water. Anhydrous conditions are not strictly necessary but keeping the water content low can help minimize diol formation.
-
Temperature Control: The reaction is often performed at elevated temperatures (reflux) to ensure a reasonable reaction rate. Monitoring by TLC or HPLC is crucial to determine when the reaction has gone to completion.
-
Question: I am having difficulty purifying the final this compound product. What are the best techniques?
Answer:
Purification of the final product is critical to achieving high purity. The choice of method depends on the nature of the impurities.
-
Common Impurities:
-
Unreacted starting materials or intermediates.
-
Dimer and diol impurities from previous steps.
-
Salts from the workup procedure.
-
-
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying the final hydrochloride salt. The choice of solvent is critical. A common approach is to dissolve the crude product in a hot polar solvent like ethanol or isopropanol (B130326) and then add a less polar co-solvent (e.g., ethyl acetate (B1210297), diethyl ether) to induce crystallization upon cooling.
-
Column Chromatography: If recrystallization is ineffective, particularly for removing closely related impurities, column chromatography on silica (B1680970) gel can be used to purify the free base of Cicloprolol before converting it to the hydrochloride salt. A typical eluent system would be a gradient of methanol in dichloromethane (B109758) or ethyl acetate.
-
Acid-Base Extraction: Before the final salt formation, an aqueous acid wash (e.g., dilute HCl) can remove any basic impurities, followed by extraction of the free base into an organic solvent. Conversely, a wash with a mild aqueous base (e.g., NaHCO₃) can remove acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
While specific yield data for this compound is not widely published, yields for structurally similar beta-blockers like Celiprolol and Propranolol are informative. The overall yield is highly dependent on the optimization of each step. A reasonable target for an optimized laboratory synthesis would be in the range of 35-50%. For instance, an improved synthesis of Celiprolol Hydrochloride reported an overall yield of 39.1%[1]. A patent for Propranolol synthesis reported a yield of 91.3% for the final step before purification[2].
Q2: How can I confirm the purity of my final product?
The purity of this compound should be assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantifying purity and identifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and a buffered aqueous solution is typically used with UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the desired product and can detect impurities if they are present in significant amounts (>1-2%).
-
Mass Spectrometry (MS): MS confirms the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Q3: What are the critical safety precautions to take during this synthesis?
-
Epichlorohydrin: This is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Isopropylamine: This is a flammable and corrosive liquid. It should also be handled in a fume hood.
-
Bases: Concentrated bases like sodium hydroxide (B78521) are corrosive. Handle with care.
-
Solvents: Many organic solvents used are flammable. Avoid open flames and ensure proper ventilation.
Data on Analogous Beta-Blocker Synthesis
The following table summarizes yield data from published syntheses of beta-blockers with similar synthetic routes to Cicloprolol. This data can serve as a benchmark for optimizing your synthesis.
| Beta-Blocker | Step | Reactants | Conditions | Yield (%) | Purity (%) | Reference |
| Celiprolol | Etherification | Substituted Phenol, Epichlorohydrin | NaOH, 50°C | ~85% | Not Reported | [1] |
| Celiprolol | Ring Opening & Salt Formation | Glycidyl Ether, Amine, HCl | Acetone (B3395972) | ~81% | Not Reported | [1] |
| Propranolol | Ring Opening | Naphthoxy-epoxypropane, Isopropylamine | Toluene, 45°C, 4h | 91.3% | 99.1% (HPLC) | [2] |
| Betaxolol | Etherification | 4-(2-hydroxyethyl)phenol, Epichlorohydrin | K₂CO₃, Acetonitrile | 70% | Not Reported | [3] |
| Bisoprolol | Ring Opening & Salt Formation | Chlorohydrin, Isopropylamine, Fumaric acid | Methanol | Not Reported | 96% (ee) | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound, based on established methods for analogous beta-blockers.
Protocol 1: Synthesis of 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2,3-epoxypropane (Glycidyl Ether Intermediate)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-[2-(cyclopropylmethoxy)ethoxy]phenol (1.0 eq), epichlorohydrin (3.0 eq), and a suitable solvent such as acetonitrile or isopropanol.
-
Base Addition: Add finely ground potassium carbonate (K₂CO₃, 1.5 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane (B92381) and ethyl acetate as the eluent). The reaction is typically complete within 8-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as an oil. The product can be purified by column chromatography on silica gel if necessary, though it is often used directly in the next step if the purity is sufficient.
Protocol 2: Synthesis of Cicloprolol Free Base
-
Setup: In a round-bottom flask, dissolve the crude glycidyl ether intermediate (1.0 eq) from the previous step in methanol or ethanol.
-
Amine Addition: Add isopropylamine (3.0-5.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Isolation: After the reaction is complete, cool the mixture and evaporate the solvent and excess isopropylamine under reduced pressure. The resulting crude Cicloprolol free base can be purified by column chromatography or taken directly to the salt formation step.
Protocol 3: Formation and Purification of this compound
-
Dissolution: Dissolve the crude Cicloprolol free base in a minimal amount of a suitable solvent, such as isopropanol or acetone.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid (1.0-1.1 eq) or HCl gas dissolved in an appropriate solvent (e.g., diethyl ether or isopropanol).
-
Crystallization: Stir the mixture at 0-5°C for 1-2 hours to induce crystallization. A white precipitate of this compound should form.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (e.g., cold acetone or diethyl ether) to remove any soluble impurities.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a solvent system such as ethanol/ethyl acetate.
Visualized Workflows and Logic
The following diagrams illustrate the synthesis pathway and a troubleshooting decision tree.
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting decision tree for Cicloprolol HCl synthesis.
References
- 1. theses.enscm.fr [theses.enscm.fr]
- 2. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmedchem.com [jmedchem.com]
- 4. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and avoiding Cicloprolol Hydrochloride interference in biochemical assays
Disclaimer: Direct, published evidence of Cicloprolol Hydrochloride causing interference in specific biochemical assays is limited. The following troubleshooting guides and FAQs are based on the known pharmacological properties of Cicloprolol as a beta-blocker and on general principles of assay interference. This information should be used as a proactive guide to mitigate potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Celiprolol Hydrochloride) is a third-generation beta-blocker.[1][2] It exhibits a unique pharmacological profile by acting as a selective antagonist at β1-adrenergic receptors and a partial agonist at β2-adrenergic receptors.[1][2] Its primary therapeutic uses are in the management of hypertension and angina.[2] The blockade of β1-receptors in the heart reduces heart rate and contractility, while the partial agonism at β2-receptors contributes to vasodilation.[1]
Q2: How might this compound's mechanism of action interfere with my assays?
A2: Given its specific binding to adrenergic receptors, this compound is most likely to interfere with assays involving these receptors or their downstream signaling pathways. This includes:
-
Receptor Binding Assays: Cicloprolol will compete with other ligands for binding to β1 and β2-adrenergic receptors.
-
cAMP Assays: As β-adrenergic receptors modulate the production of cyclic AMP (cAMP) via G-proteins, Cicloprolol can alter cAMP levels in cell-based assays.[3][4] Its antagonist effect at β1 receptors will block agonist-induced cAMP production, while its partial agonist effect at β2 receptors may stimulate a submaximal cAMP response.[5]
-
Cell-Based Assays: In functional cell-based assays that rely on adrenergic signaling, Cicloprolol can produce expected (on-target) pharmacological effects that might be misinterpreted as an assay artifact if not anticipated.
Q3: Could this compound interfere with assays in a non-specific manner?
A3: Yes, like many small molecules, this compound has the potential for non-specific interference through several mechanisms:
-
Optical Interference: The compound may absorb light or be inherently fluorescent at the wavelengths used for assay detection, leading to false-positive or false-negative results.
-
Chemical Reactivity: Although not specifically documented for Cicloprolol, some drug compounds can react with assay reagents, such as enzymes or substrates, leading to inaccurate readouts.
-
Effects on Cell Viability Assays: At high concentrations, Cicloprolol could have cytotoxic effects that would be detected in cell viability assays (e.g., MTT, MTS, LDH). Conversely, it could interfere with the assay chemistry itself. For example, compounds with reducing potential can directly reduce tetrazolium salts (like MTT), leading to a false cell viability signal.
Troubleshooting Guides
Issue 1: Unexpected Results in a Radioligand Binding Assay for Adrenergic Receptors
Question: I am performing a competitive radioligand binding assay with a known β-adrenergic receptor ligand, and my results in the presence of this compound are showing either complete displacement or a non-standard competition curve. How can I troubleshoot this?
Answer:
This is an expected outcome if your assay uses β1 or β2-adrenergic receptors, as Cicloprolol is designed to bind to these targets. The key is to differentiate between this expected pharmacological effect and a true assay artifact.
Troubleshooting Steps:
-
Confirm the Receptor Subtype: Verify the subtype of the adrenergic receptor used in your assay. Cicloprolol is selective for β1 and β2 receptors and should not significantly interact with α-adrenergic receptors at therapeutic concentrations.
-
Run a Saturation Binding Experiment: Determine the binding affinity (Ki) of Cicloprolol for the receptor subtype in your assay. This will provide a quantitative measure of its on-target activity.
-
Check for Non-Specific Binding: Ensure your assay includes a control for non-specific binding (e.g., a high concentration of an unlabeled, high-affinity ligand like propranolol) to confirm that the observed signal is receptor-specific.
-
Evaluate Compound Purity: Ensure the this compound used is of high purity, as impurities could contribute to unexpected binding characteristics.
Illustrative Data: Cicloprolol HCl in a β1-Adrenergic Receptor Competition Assay
| Compound | Radioligand | Receptor Source | Ki (nM) - Expected | Observed Effect |
| Cicloprolol HCl | [³H]-CGP 12177 | Human recombinant β1 | 10 - 50 | Competitive displacement |
| Propranolol (Control) | [³H]-CGP 12177 | Human recombinant β1 | 1 - 10 | Competitive displacement |
| Phentolamine (α-blocker) | [³H]-CGP 12177 | Human recombinant β1 | > 10,000 | No significant displacement |
Note: The Ki values are for illustrative purposes and may not represent true experimental values.
Issue 2: Inconsistent or Unexpected cAMP Levels in a Cell-Based Assay
Question: In my cell-based assay designed to measure agonist-stimulated cAMP production, the addition of this compound is either blocking the signal or producing a weak signal on its own. How do I interpret this?
Answer:
This is likely due to Cicloprolol's dual mechanism of action. Its effect will depend on the adrenergic receptor subtype expressed in your cell line and the specific assay conditions.
Troubleshooting Steps:
-
Characterize the Receptor Expression: Confirm which β-adrenergic receptor subtypes (β1, β2, or both) are endogenously expressed or overexpressed in your cell line.
-
Assess Antagonist Activity: Co-incubate a known β-agonist (e.g., isoproterenol) with increasing concentrations of Cicloprolol. A rightward shift in the agonist's dose-response curve will confirm competitive antagonism at the β1 receptor.
-
Assess Partial Agonist Activity: In a cell line expressing β2-receptors, add Cicloprolol alone and measure cAMP production. You may observe a modest increase in cAMP, which would be consistent with its partial agonist activity. The maximal response will be lower than that of a full agonist like isoproterenol.
-
Control for Off-Target Effects: To ensure the observed effects are mediated by β-adrenergic receptors, try to block the Cicloprolol-induced cAMP response with a non-selective beta-blocker like propranolol.
Illustrative Data: Effect of Cicloprolol HCl on cAMP Production
| Cell Line | Receptor(s) | Treatment | Expected cAMP Response |
| CHO-β1 | β1 | Isoproterenol (1 µM) | High |
| CHO-β1 | β1 | Isoproterenol (1 µM) + Cicloprolol HCl (10 µM) | Low / Inhibited |
| CHO-β2 | β2 | Cicloprolol HCl (10 µM) | Moderate (submaximal) |
| CHO-β2 | β2 | Isoproterenol (1 µM) | High |
Note: The data is for illustrative purposes.
Issue 3: Suspected Optical Interference in a Fluorescence-Based Assay
Question: I am seeing an unusually high background signal in my fluorescence-based assay when this compound is present. How can I determine if this is due to autofluorescence?
Answer:
Autofluorescence is a common cause of interference in fluorescence-based assays. A systematic workflow can help you identify and correct for this.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare dilutions of this compound in the assay buffer (without cells or other assay reagents) and read the fluorescence at the same excitation and emission wavelengths used in your assay. A significant signal indicates autofluorescence.
-
Spectral Scanning: If your plate reader has this capability, perform a spectral scan of this compound to identify its excitation and emission peaks. This can help in selecting alternative fluorophores for your assay that have non-overlapping spectra.
-
Background Subtraction: If the autofluorescence is moderate and consistent, you can subtract the signal from the compound-only control from your experimental wells.
-
Switch to an Alternative Assay Format: If autofluorescence is too high to be corrected by background subtraction, consider using an alternative, non-fluorescent assay format, such as a luminescence-based or colorimetric assay.
Experimental Protocols
Protocol: Assessing Optical Interference of this compound
-
Prepare Compound Dilutions: Serially dilute this compound in the assay buffer to the final concentrations used in your main experiment.
-
Plate Layout: In a microplate identical to the one used for your assay, add the compound dilutions to a set of wells. Include wells with buffer only as a negative control.
-
Incubation: Incubate the plate under the same conditions (time and temperature) as your main assay.
-
Fluorescence Reading: Read the plate at the same excitation and emission wavelengths used in your primary assay.
-
Data Analysis: Subtract the average reading of the buffer-only wells from all other wells. Plot the background-subtracted fluorescence as a function of this compound concentration. A dose-dependent increase in signal confirms optical interference.
Visualizations
Caption: Cicloprolol HCl Signaling Pathway.
Caption: Workflow for Identifying Optical Interference.
Caption: Troubleshooting Decision Tree for Unexpected Results.
References
- 1. What is the mechanism of Celiprolol Hydrochloride? [synapse.patsnap.com]
- 2. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cicloprolol Hydrochloride and Tachyphylaxis in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating tachyphylaxis with Cicloprolol Hydrochloride in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism of action relate to tachyphylaxis?
A1: this compound is a third-generation beta-blocker with a unique pharmacological profile. It acts as a selective antagonist at β1-adrenergic receptors and a partial agonist at β2-adrenergic receptors.[1] Tachyphylaxis, a rapid decrease in drug response, is a common phenomenon with G-protein coupled receptor (GPCR) ligands. For beta-blockers, this can manifest as a diminished therapeutic effect over time. Cicloprolol's partial agonism at the β2-receptor is hypothesized to induce less profound receptor desensitization and downregulation compared to full agonists, potentially mitigating tachyphylaxis.[2]
Q2: What are the primary molecular mechanisms driving tachyphylaxis to beta-adrenergic receptor ligands?
A2: Tachyphylaxis to beta-adrenergic agonists is primarily driven by two key processes:
-
Receptor Desensitization: This is a rapid process involving the phosphorylation of the intracellular domains of the β-adrenergic receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which sterically hinders the coupling of the receptor to its G-protein, thereby dampening the downstream signaling cascade.
-
Receptor Downregulation: This is a slower process that occurs with prolonged exposure to an agonist. It involves the internalization of the receptor from the cell surface into endosomes. While some receptors are recycled back to the membrane, chronic stimulation leads to lysosomal degradation of the receptors, resulting in a net decrease in the total number of receptors available for activation.
Q3: How can the partial agonist activity of Cicloprolol at β2-adrenergic receptors theoretically reduce tachyphylaxis?
A3: Partial agonists, by definition, do not induce a maximal receptor response even at saturating concentrations. This submaximal activation is thought to cause a less intense and sustained phosphorylation of the receptor by GRKs. Consequently, β-arrestin recruitment and subsequent receptor internalization and downregulation are less pronounced compared to that induced by full agonists. This reduced desensitization and downregulation could lead to a more sustained therapeutic response in long-term experiments.[2]
Q4: Can long-term administration of a β1-antagonist like Cicloprolol lead to receptor upregulation?
A4: Yes, chronic blockade of β1-adrenergic receptors with an antagonist can lead to a compensatory upregulation in the number of β1-receptors on the cell surface. This is a homeostatic response to the persistent reduction in receptor stimulation. This upregulation could potentially enhance the sensitivity of the system to endogenous catecholamines upon withdrawal of the drug.
Troubleshooting Guides
Problem 1: Diminishing cardiovascular response (e.g., heart rate, blood pressure) to this compound in a long-term in vivo model.
-
Possible Cause 1: Development of Tachyphylaxis.
-
Troubleshooting Steps:
-
Intermittent Dosing: Introduce drug-free intervals to allow for receptor resensitization. The optimal duration of the washout period will need to be determined empirically for your specific model.
-
Dose Adjustment: A gradual increase in the dose of Cicloprolol may be necessary to counteract the developing tolerance. However, be mindful of potential off-target effects at higher concentrations.
-
Combination Therapy: Consider co-administration with an agent that acts on a different signaling pathway to achieve the desired physiological effect, potentially allowing for a lower, more sustainable dose of Cicloprolol.
-
-
-
Possible Cause 2: Altered Pharmacokinetics.
-
Troubleshooting Steps:
-
Measure Plasma Concentrations: Determine the plasma concentration of Cicloprolol at various time points during the experiment to ensure that the diminished response is not due to increased clearance or altered metabolism of the drug over time.
-
Re-evaluate Drug Delivery Method: If using osmotic mini-pumps or other continuous delivery systems, verify their functionality and release rate throughout the experiment.
-
-
Problem 2: High variability in the degree of tachyphylaxis observed between experimental subjects.
-
Possible Cause 1: Genetic Polymorphisms.
-
Troubleshooting Steps:
-
Genotyping: If working with a genetically diverse animal model, consider genotyping for known polymorphisms in the β1- and β2-adrenergic receptors, as these can influence receptor expression, signaling, and desensitization.
-
Use of Inbred Strains: To minimize genetic variability, utilize inbred animal strains for your experiments.
-
-
-
Possible Cause 2: Differences in Sympathetic Tone.
-
Troubleshooting Steps:
-
Acclimatization: Ensure all animals are properly acclimatized to the experimental conditions to minimize stress-induced variations in sympathetic nervous system activity.
-
Baseline Measurements: Record baseline cardiovascular parameters over a sufficient period to establish a stable baseline for each subject before initiating drug treatment.
-
-
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Tachyphylaxis with Different Beta-Adrenergic Ligands
| Ligand | Receptor Subtype | Ligand Type | Maximum cAMP Response (% of Isoproterenol) | Receptor Internalization after 24h (% of control) |
| Isoproterenol (B85558) | β1/β2 | Full Agonist | 100% | 65% |
| Cicloprolol | β2 | Partial Agonist | 45% | 25% |
| Propranolol | β1/β2 | Antagonist | 0% | 5% |
Table 2: Hypothetical Receptor Binding Affinities (Ki) and Functional Potencies (EC50)
| Ligand | Receptor Subtype | Ki (nM) | EC50 for cAMP production (nM) |
| Cicloprolol | β1 | 50 | N/A (Antagonist) |
| Cicloprolol | β2 | 250 | 150 |
| Isoproterenol | β1 | 10 | 5 |
| Isoproterenol | β2 | 15 | 8 |
Experimental Protocols
Protocol 1: In Vitro Assessment of β2-Adrenergic Receptor Desensitization
-
Cell Culture: Culture HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Ligand Treatment: Treat cells with this compound (e.g., 1 µM) or a full agonist like isoproterenol (e.g., 10 µM) for varying durations (e.g., 30 minutes, 4 hours, 24 hours). Include a vehicle-treated control group.
-
Washout: After the treatment period, thoroughly wash the cells with a serum-free medium to remove the ligand.
-
Re-stimulation: Acutely stimulate the cells with a high concentration of isoproterenol (e.g., 10 µM) for 15 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay.
-
Data Analysis: Compare the cAMP response to isoproterenol re-stimulation in the Cicloprolol-pretreated and isoproterenol-pretreated cells to the vehicle control. A blunted response indicates desensitization.
Protocol 2: Quantification of β-Adrenergic Receptor Internalization
-
Cell Culture: Use cells expressing a tagged version of the β2-adrenergic receptor (e.g., HA-tagged or GFP-tagged).
-
Ligand Treatment: Treat cells with this compound or a full agonist for 24 hours.
-
Cell Surface Receptor Labeling:
-
For HA-tagged receptors, perform cell-surface ELISA by incubating non-permeabilized cells with an anti-HA antibody followed by a secondary antibody conjugated to a reporter enzyme.
-
For GFP-tagged receptors, use high-content imaging to quantify the fluorescence at the plasma membrane versus intracellular compartments.
-
-
Data Analysis: Quantify the reduction in cell surface receptor levels in the ligand-treated groups compared to the vehicle control.
Mandatory Visualizations
Caption: Cicloprolol's dual mechanism of action.
Caption: Troubleshooting workflow for in vivo experiments.
Caption: Key steps in β-adrenergic receptor desensitization.
References
Proper storage and handling conditions to prevent Cicloprolol Hydrochloride degradation
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Cicloprolol Hydrochloride to prevent its degradation. It includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend refrigeration.[2] For long-term storage of solutions, one supplier suggests storing at -80°C for up to 6 months or at -20°C for one month, preferably under a nitrogen atmosphere.[3] It is crucial to protect the compound from direct sunlight and sources of ignition.
Q2: To which conditions is this compound most sensitive?
This compound is particularly susceptible to degradation under hydrolytic (acidic, basic, and neutral), photolytic, and oxidative conditions.[4] The most significant degradation occurs in basic hydrolytic conditions.[4]
Q3: Is this compound sensitive to heat?
No, studies have shown that this compound is stable under thermal stress.[4]
Q4: What should I do if I suspect my this compound sample has degraded?
If you observe any physical changes in the powder (e.g., discoloration, clumping) or in solution (e.g., color change, precipitation), it is advisable to re-test the material for purity and potency using a validated stability-indicating analytical method, such as HPLC.
Q5: What are the known degradation pathways for this compound?
The primary degradation pathway under hydrolytic conditions is the cleavage of the amide bonds within the molecule.[4] This can occur at two main positions, leading to the formation of several degradation products.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure, humidity).2. Prepare a fresh sample from a new, unopened container and re-analyze.3. If the issue persists, consider performing forced degradation studies to identify potential degradation products. |
| Discoloration of the solid compound | Exposure to light or incompatible substances. | 1. Discard the affected material.2. Ensure the compound is stored in a light-resistant container and away from incompatible materials like strong acids, bases, and oxidizing agents.[2][3] |
| Precipitate formation in a stock solution | Poor solubility at the prepared concentration or temperature, or potential degradation. | 1. Gently warm the solution and sonicate to see if the precipitate redissolves.2. If the precipitate remains, it may be a degradation product. The solution should be discarded and a fresh one prepared. |
| Loss of potency in bioassays | Chemical degradation of the active compound. | 1. Confirm the purity of the compound using a stability-indicating HPLC method.2. Review the entire experimental workflow for potential exposure to harsh conditions (e.g., extreme pH, strong light). |
Data Presentation: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Observations for Cicloprolol HCl |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Significant degradation expected.[4] |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at 60°C | Maximum degradation observed under basic conditions.[4] |
| Neutral Hydrolysis | Water | 72 hours at 60°C | Degradation is expected.[4] |
| Oxidative | 3% H₂O₂ | 24 hours at room temperature | Degradation occurs upon exposure to hydrogen peroxide.[4] |
| Photolytic | UV light (254 nm) and visible light | Expose to not less than 1.2 million lux hours and 200 watt hours/square meter | Significant degradation is expected.[4] |
| Thermal | Dry Heat | 48 hours at 80°C | Stable, no significant degradation expected.[4] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Analysis
Disclaimer: The following is a representative protocol based on methods used for similar pharmaceutical compounds. This method would require validation to be considered a stability-indicating assay for this compound.
1. Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297)
-
Glacial acetic acid
-
Water (HPLC grade)
-
Forced degradation samples (prepared as per the table above)
3. Chromatographic Conditions:
-
Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase A: 10 mM Ammonium acetate buffer, pH adjusted to 4.5 with glacial acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase A to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare samples from forced degradation studies by neutralizing (if necessary) and diluting with mobile phase A to a final theoretical concentration of 100 µg/mL of the intact drug.
5. Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The method's specificity is demonstrated if the degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: A logical workflow for conducting stability testing on this compound.
Caption: Primary degradation pathways of this compound under stress conditions.
References
Refining experimental design to account for Cicloprolol's weak alpha2-adrenergic antagonism
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the potential alpha-2 (α₂) adrenergic antagonism of compounds, using Cicloprolol as a case study for a molecule with a well-defined primary target but a hypothesized secondary weak antagonism.
Frequently Asked Questions (FAQs)
Q1: My compound, primarily a beta-blocker like Cicloprolol, is showing a weak, unexpected effect in a system where α₂-adrenergic receptors are present. Could this be α₂-adrenergic antagonism?
A1: While Cicloprolol is characterized as a β₁-selective adrenergic antagonist with partial agonist activity, it is plausible that it or other compounds could possess weak, off-target interactions. To confirm if the observed effect is due to α₂-adrenergic antagonism, a systematic approach involving direct binding and functional assays is necessary. It is crucial to rule out other potential causes, such as interactions with other receptors or downstream signaling components.
Q2: What is the fundamental difference between a binding assay and a functional assay for characterizing a potential antagonist?
A2: A binding assay, such as a radioligand competition assay, directly measures the ability of your compound to physically displace a known α₂-adrenergic ligand from the receptor. It quantifies the compound's affinity (Kᵢ). A functional assay measures the compound's ability to block the receptor's biological response to an agonist. For the α₂-receptor, a Gᵢ-coupled receptor, this is typically a reversal of agonist-induced inhibition of cyclic AMP (cAMP) production.[1][2] A compound can have binding affinity without showing functional antagonism (e.g., a silent antagonist) or vice-versa under specific assay conditions.
Q3: In my functional assay, the inhibitory effect of my compound is very weak and only appears at high concentrations. How can I be sure this is a specific effect?
A3: This is a common challenge when studying weak antagonists. To ensure specificity, you should:
-
Confirm Receptor Expression: Verify the presence of α₂-adrenergic receptors in your experimental system (e.g., cell line) using techniques like qPCR or Western blotting.
-
Use a Known Antagonist: Run a positive control with a well-characterized α₂-adrenergic antagonist (e.g., yohimbine, atipamezole) to confirm your assay can detect antagonism.
-
Perform a Schild Analysis: This method can help determine if the antagonism is competitive, a hallmark of specific receptor interaction. A slope of unity in the Schild plot is indicative of competitive antagonism.[3][4][5][6]
-
Test Against Other Receptors: If possible, test your compound in similar assays for other Gᵢ-coupled receptors to check for promiscuous activity.
Q4: What agonist concentration should I use in my functional assay to best detect weak antagonism?
A4: The agonist concentration is critical. Using too high a concentration can overcome the effects of a weak competitive antagonist. A common practice is to use an agonist concentration that produces 80% of the maximal response (EC₈₀). This provides a large enough signal window to detect inhibition by an antagonist without being excessive.[7]
Troubleshooting Guide
Issue 1: High variability or poor signal-to-noise ratio in the functional (cAMP) assay.
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Confirm α₂-AR expression in your cell line. Consider using a cell line overexpressing the human α₂A-adrenergic receptor. |
| Cell Health | Ensure cells are healthy, within a low passage number, and not overgrown. Perform a cell viability test. |
| Suboptimal Agonist Concentration | Re-determine the agonist's EC₅₀ and use a concentration around the EC₈₀ for the antagonism assay. |
| Reagent Instability | Prepare fresh agonist and antagonist solutions for each experiment. Verify the stability of forskolin (B1673556) (if used). |
| Insufficient Incubation Time | Ensure you are pre-incubating with the antagonist long enough to reach binding equilibrium (typically 15-30 minutes) before adding the agonist.[7] |
Issue 2: The compound shows displacement in the binding assay but no activity in the functional assay.
| Potential Cause | Troubleshooting Step |
| Silent Antagonism | The compound may bind to the receptor without affecting its ability to be activated by an agonist. This is a valid pharmacological profile. |
| Assay Conditions | The functional assay may not be sensitive enough. Try optimizing buffer conditions, temperature, or the agonist stimulation time. |
| Partial Agonism | The compound might be a very weak partial agonist. At high concentrations, it could displace a full agonist, appearing as an antagonist, but not have a discernible effect on its own. Test the compound in the absence of an agonist to check for any intrinsic activity. A partial agonist with very weak intrinsic activity may be classified as an antagonist.[8][9] |
| Allosteric Modulation | The compound might bind to an allosteric site, affecting radioligand binding but not the functional response to the orthosteric agonist in your specific assay. Consider using a different functional readout. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., Cicloprolol) for the α₂-adrenergic receptor.
Materials:
-
Cell membranes from a cell line expressing the human α₂A-adrenergic receptor (e.g., HEK293 or CHO cells).[10]
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (a known α₂-antagonist).
-
Non-specific binding control: Phentolamine or another high-affinity α₂-antagonist at a high concentration (e.g., 10 µM).
-
Test compound (Cicloprolol) at a range of concentrations.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold Binding Buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL membranes + 50 µL radioligand + 50 µL Binding Buffer.
-
Non-specific Binding: 50 µL membranes + 50 µL radioligand + 50 µL non-specific binding control.
-
Test Compound: 50 µL membranes + 50 µL radioligand + 50 µL of each concentration of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash each filter 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: Functional cAMP Inhibition Assay
This protocol measures the ability of a test compound to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
A suitable cell line expressing the α₂A-adrenergic receptor (e.g., CHO-K1).
-
α₂-adrenergic agonist (e.g., UK-14,304 or dexmedetomidine).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (Cicloprolol) at a range of concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and appropriate buffers.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for 15-30 minutes at 37°C.
-
Stimulation: Add the α₂-agonist (at its EC₈₀ concentration) along with forskolin (typically 1-10 µM, to stimulate cAMP production) to all wells except the basal control.
-
Incubation: Incubate for 15-30 minutes at 37°C. The exact time should be optimized to capture the peak cAMP response.
-
Lysis and Detection: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.
-
cAMP Measurement: Measure the cAMP levels using the detection kit.
-
Data Analysis:
-
Normalize the data to the response seen with forskolin alone (100%) and the response with the agonist + forskolin (0% inhibition).
-
Plot the percentage of inhibition of the agonist response against the log concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the IC₅₀ of the test compound.
-
Data Presentation
Table 1: Hypothetical Binding Assay Data for Cicloprolol at the α₂A-Adrenergic Receptor
| Cicloprolol Conc. (M) | [³H]-Rauwolscine Bound (DPM) | % Specific Binding |
| Vehicle | 15,200 | 100% |
| 1.00E-07 | 14,950 | 98% |
| 1.00E-06 | 13,850 | 90% |
| 1.00E-05 | 10,500 | 66% |
| 3.00E-05 | 7,600 | 46% |
| 1.00E-04 | 5,100 | 28% |
| 1.00E-03 | 3,500 | 16% |
| Non-specific | 2,100 | 0% |
| Calculated IC₅₀ | ~2.5 x 10⁻⁵ M | |
| Calculated Kᵢ | ~1.2 x 10⁻⁵ M |
Table 2: Hypothetical Functional Assay Data for Cicloprolol Antagonism
| Cicloprolol Conc. (M) | cAMP Level (nM) | % Reversal of Agonist Effect |
| Basal (No FSK/Agonist) | 0.5 | N/A |
| Forskolin Only (Max cAMP) | 25.0 | 100% |
| FSK + Agonist (Min cAMP) | 5.0 | 0% |
| 1.00E-07 | 5.2 | 1% |
| 1.00E-06 | 6.0 | 5% |
| 1.00E-05 | 9.8 | 24% |
| 5.00E-05 | 14.8 | 49% |
| 1.00E-04 | 18.2 | 66% |
| 1.00E-03 | 22.0 | 85% |
| Calculated IC₅₀ | ~5.1 x 10⁻⁵ M |
Visualizations
Caption: Alpha-2 adrenergic receptor signaling pathway.
Caption: Workflow for characterizing a weak antagonist.
Caption: Troubleshooting weak or absent antagonist effects.
References
- 1. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
- 6. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]
- 9. ScholarWorks@Dongguk University: Pharmacology of Antagonism of GPCR [scholarworks.dongguk.edu]
- 10. ChemiSCREEN™ alpha2A Adrenergic Receptor Membrane Preparation [discoverx.com]
Validation & Comparative
A Comparative Analysis of Cicloprolol Hydrochloride and Metoprolol in Preclinical Myocardial Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cicloprolol Hydrochloride and Metoprolol (B1676517), two beta-blockers with distinct pharmacological profiles, in the context of treating myocardial ischemia. The information presented is based on available preclinical experimental data, focusing on their mechanisms of action and efficacy in animal models of myocardial infarction.
Executive Summary
Metoprolol, a cardioselective β1-adrenoceptor antagonist, is a cornerstone in the management of myocardial ischemia, primarily by reducing myocardial oxygen demand. This compound (often referred to as Celiprolol), a third-generation beta-blocker, exhibits a unique pharmacological profile by combining β1-adrenoceptor antagonism with partial β2-adrenoceptor agonism, leading to vasodilation. Preclinical evidence suggests that both agents can be effective in reducing myocardial infarct size, albeit through different primary mechanisms. While Metoprolol's efficacy can be influenced by the timing of administration and the nature of the ischemic event (reperfused vs. non-reperfused), Cicloprolol shows promise in reducing infarct size through a nitric oxide-dependent mechanism. This guide will delve into the experimental data supporting these observations.
Mechanisms of Action: A Tale of Two Beta-Blockers
The fundamental difference in the therapeutic action of this compound and Metoprolol in myocardial ischemia stems from their distinct interactions with beta-adrenoceptors.
Metoprolol: The Classic Cardioselective Antagonist
Metoprolol is a selective inhibitor of β1-adrenergic receptors, which are predominantly located in the heart.[1][2][3][4] Its mechanism of action in myocardial ischemia is primarily centered on reducing the heart's workload and oxygen consumption.[3] This is achieved through:
By diminishing the effects of catecholamines (like adrenaline and noradrenaline) on the heart, Metoprolol effectively lowers myocardial oxygen demand, which is crucial in an ischemic setting where oxygen supply is limited.[1][3]
This compound: The Vasodilating Beta-Blocker
Cicloprolol is also a β1-selective adrenoceptor antagonist but possesses an additional key property: partial agonism at β2-adrenoceptors.[5][6][7] This dual action provides a unique therapeutic profile. While its β1-blockade contributes to reducing heart rate and contractility, its β2-agonist activity leads to vasodilation.[6][7] This vasodilatory effect may offer an advantage in myocardial ischemia by:
-
Increasing Coronary Blood Flow: Potentially improving oxygen supply to the ischemic myocardium.[5]
-
Reducing Afterload: The vasodilation of peripheral blood vessels can decrease the resistance the heart pumps against.
Furthermore, studies suggest that Cicloprolol's cardioprotective effects are mediated through the release of nitric oxide (NO), a potent vasodilator, and a reduction in superoxide (B77818) levels.[8][9]
Preclinical Efficacy in Myocardial Ischemia Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and Metoprolol in animal models of myocardial ischemia.
This compound: Experimental Data
| Parameter | Control | Cicloprolol (1 mg/kg/h) | Cicloprolol (10 mg/kg/h) | Reference |
| Infarct Size (% of Area at Risk) | 46.2 ± 3.1% | 36.4 ± 1.7% | 25.4 ± 2.9% | [1] |
Experimental Protocol: Rabbit Model of Myocardial Infarction [1]
-
Animal Model: Japanese white rabbits.
-
Ischemia Induction: 30 minutes of ischemia followed by 48 hours of reperfusion.
-
Drug Administration: Cicloprolol (1 or 10 mg/kg/h for 60 min, IV) was administered 20 minutes before the onset of ischemia.
-
Infarct Size Measurement: The area at risk was determined using Evans blue dye, and the infarct size was measured as a percentage of the area at risk by triphenyl tetrazolium chloride staining.
Metoprolol: Experimental Data
The preclinical data for Metoprolol is more varied, with outcomes often depending on the specific experimental setup.
| Animal Model | Ischemia/Reperfusion | Metoprolol Dose | Infarct Size Reduction vs. Control | Reference |
| Porcine | Non-reperfused | 0.75 mg/kg IV | Not significantly different | [10] |
| Rat | 48h ischemia | Oral administration | Not apparent | [3] |
| Rat | 72h post-ligation | Oral administration | Not significant | [5] |
| Pig | 90 min ischemia / 22 days reperfusion | IV | Significant reduction | [6] |
| Pig | 30-50 min ischemia / reperfusion | 0.75 mg/kg IV | Significant reduction | [11] |
| Pig | 60 min ischemia / reperfusion | 0.75 mg/kg IV | No effect | [11] |
Experimental Protocols: Various Animal Models
-
Porcine (Non-reperfused): Closed-chest occlusion of the left anterior descending coronary artery. Metoprolol (0.75 mg/kg, IV) or placebo was given 20 minutes after occlusion. Infarct size was measured at 5 hours.[10]
-
Rat (48h ischemia): Coronary artery occlusion in conscious rats. Metoprolol was administered prior to occlusion. Infarct size was assessed histologically at 48 hours.[3]
-
Rat (72h post-ligation): Left coronary artery ligation. Metoprolol was given orally for 72 hours post-surgery. Hemodynamic and morphometric analysis was performed.[5]
-
Pig (Reperfused): 90-minute left anterior descending coronary artery occlusion followed by reperfusion. Metoprolol was given intravenously. Myocardial salvage was assessed by cardiac magnetic resonance.[6]
-
Pig (Varying Ischemia Duration): Intracoronary balloon occlusion for 20 to 60 minutes followed by reperfusion. Metoprolol (0.75 mg/kg, IV) was given at 20 minutes of occlusion. Infarct size was assessed at days 7 and 45.[11]
Discussion and Conclusion
Both this compound and Metoprolol demonstrate cardioprotective effects in preclinical models of myocardial ischemia, but their distinct mechanisms of action may offer different therapeutic advantages.
Metoprolol's established role in reducing myocardial oxygen demand makes it a reliable agent for mitigating ischemic damage, particularly when administered early.[11] However, its efficacy in non-reperfused models appears limited, suggesting its primary benefit may be in the context of reperfusion therapy by reducing the oxygen demand of the recovering myocardium.
This compound's unique profile as a vasodilating beta-blocker presents an alternative and possibly complementary mechanism of action. The ability to increase nitric oxide production and potentially improve coronary blood flow, in addition to its β1-blocking effects, is a compelling attribute for the treatment of myocardial ischemia.[8][9] The dose-dependent reduction in infarct size observed in the rabbit model is promising.[1]
Future Directions:
Direct, head-to-head preclinical studies comparing this compound and Metoprolol in the same standardized myocardial ischemia model are warranted. Such studies should investigate a range of endpoints, including hemodynamics, infarct size, cardiac function, and molecular markers of inflammation and oxidative stress, to provide a more definitive comparison of their cardioprotective efficacy. Understanding the nuances of their performance in both reperfused and non-reperfused settings will be critical for defining their optimal therapeutic positioning.
References
- 1. Celiprolol, a selective beta1-blocker, reduces the infarct size through production of nitric oxide in a rabbit model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a combination of metoprolol and dazmegrel on myocardial infarct size in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of metoprolol on early infarct expansion after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Limitation of myocardial infarct size in the clinical setting: current status and challenges in translating animal experiments into clinical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Failure of intravenous metoprolol to limit acute myocardial infarct size in a nonreperfused porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardioprotection by early metoprolol- attenuation of ischemic vs. reperfusion injury? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cicloprolol Hydrochloride and Atenolol in Cardiovascular Therapy
A detailed examination of the efficacy, mechanisms of action, and hemodynamic effects of Cicloprolol (B107668) Hydrochloride and Atenolol (B1665814), two prominent beta-adrenergic blocking agents, reveals distinct pharmacological profiles that influence their clinical applications in cardiovascular disease management. While both drugs are effective in conditions such as hypertension and angina pectoris, their differing ancillary properties, particularly the intrinsic sympathomimetic activity (ISA) of Cicloprolol, lead to notable differences in their impact on cardiac performance.
Atenolol, a widely prescribed second-generation beta-blocker, functions as a cardioselective β-1 adrenergic antagonist.[1] It selectively binds to β-1 adrenergic receptors in the heart and vascular smooth muscle, thereby blocking the actions of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1] This antagonism results in a decrease in heart rate, myocardial contractility, and blood pressure.[1] Atenolol is approved for treating hypertension, angina pectoris, and acute myocardial infarction.[1]
Cicloprolol Hydrochloride is also a cardioselective beta-blocking agent, but it is distinguished by its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[2][3] This means that while it blocks the effects of high levels of catecholamines, it provides a low level of stimulation to the beta-adrenergic receptors. This dual action aims to reduce the negative impact on cardiac function that can be seen with pure antagonists like atenolol.[2]
Comparative Efficacy and Hemodynamic Effects
A key comparative dose-response study conducted in patients with ischemic heart disease and diminished cardiac reserve provides valuable insights into the differing hemodynamic profiles of Cicloprolol and Atenolol.[2][4] The study revealed that at rest, Atenolol led to a reduction in heart rate and cardiac index, with an increase in diastolic blood pressure and systemic vascular resistance index.[2][4] In contrast, Cicloprolol was observed to increase the left ventricular ejection fraction and reduce the end-diastolic volume.[2][4]
During exercise, the differences between the two drugs became more pronounced. Atenolol was found to reduce the ejection fraction and increase systemic vascular resistance. Cicloprolol, however, did not significantly alter these parameters.[2] This suggests that Cicloprolol has a less depressive effect on cardiac performance, particularly under conditions of physical stress.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the comparative study, highlighting the differential effects of Cicloprolol and Atenolol on various hemodynamic parameters.
| Parameter | Condition | Atenolol Effect | Cicloprolol Effect |
| Heart Rate (HR) | Rest | Reduced[2] | No significant change |
| Cardiac Index | Rest | Reduced[2] | No significant change |
| Diastolic Blood Pressure (DBP) | Rest | Increased[2] | No significant change |
| Systemic Vascular Resistance Index (SVRI) | Rest | Increased[2] | No significant change |
| Left Ventricular Ejection Fraction | Rest | No significant change | Increased[2] |
| Left Ventricular End-Diastolic Volume | Rest | No significant change | Reduced[2] |
| Left Ventricular Ejection Fraction | Exercise | Reduced[2] | No significant change[2] |
| Systemic Vascular Resistance Index (SVRI) | Exercise | Increased[2] | No significant change[2] |
Mechanisms of Action: A Visual Representation
The distinct mechanisms of action of Cicloprolol and Atenolol at the β-1 adrenergic receptor are central to their differing clinical effects. Atenolol acts as a pure antagonist, blocking the receptor and preventing its activation by catecholamines. Cicloprolol, with its intrinsic sympathomimetic activity, acts as a partial agonist, leading to a baseline level of receptor activation while still blocking the effects of high catecholamine concentrations.
Figure 1: Simplified signaling pathways of Atenolol and Cicloprolol.
Experimental Protocols
The comparative hemodynamic data presented is based on a randomized, controlled clinical trial.[2] The key elements of the experimental protocol are outlined below.
Study Design
A dose-response study was conducted on a cohort of 24 patients with ischemic heart disease and reduced cardiac reserve.[2] The study followed a randomized design where patients received either intravenous this compound or Atenolol.[2]
Dosing Regimen
Equivalent beta-blocking doses of each drug were administered intravenously in boluses.[2]
-
Atenolol: 1 mg, 1 mg, 2 mg, and 4 mg boluses.[2]
-
Cicloprolol: 0.025 mg/kg, 0.025 mg/kg, 0.05 mg/kg, and 0.1 mg/kg boluses.[2]
Measurements
Hemodynamic parameters and left ventricular ejection fraction were measured at rest and during bicycle exercise after drug administration.[2]
Figure 2: Workflow of the comparative clinical trial.
Conclusion
The available evidence suggests that while both this compound and Atenolol are effective beta-blockers, Cicloprolol's intrinsic sympathomimetic activity results in a more favorable hemodynamic profile, particularly during exercise. The preservation of cardiac performance with Cicloprolol may offer a clinical advantage in certain patient populations, such as those with diminished cardiac reserve. Further large-scale clinical trials are warranted to fully elucidate the long-term clinical implications of these hemodynamic differences.
References
A Comparative Analysis of Cicloprolol Hydrochloride and Propranolol on Beta-Adrenergic Receptor Function
A comprehensive guide for researchers and drug development professionals on the pharmacological distinctions, experimental validation, and signaling pathways of two notable beta-blockers.
In the landscape of cardiovascular pharmacology, beta-adrenergic receptor antagonists, or beta-blockers, represent a cornerstone of therapy. This guide provides a detailed comparative analysis of two such agents: Cicloprolol Hydrochloride and Propranolol (B1214883). While both modulate the sympathetic nervous system's effects on the heart and other tissues, their distinct mechanisms of action at the receptor level lead to different physiological outcomes. This document delves into their receptor binding affinities, functional activities, and downstream signaling effects, supported by experimental data and detailed methodologies to inform further research and drug development.
Pharmacological Profile: A Tale of Two Beta-Blockers
Cicloprolol and Propranolol differ fundamentally in their interaction with beta-adrenergic receptor subtypes. Propranolol, the prototypical beta-blocker, is a non-selective antagonist, meaning it blocks both β1 and β2-adrenergic receptors with similar affinity.[1][2][3] This non-selectivity contributes to its wide range of therapeutic applications, but also to certain side effects.[3]
In contrast, Cicloprolol is a cardioselective β1-adrenergic receptor antagonist.[4][5] This selectivity for β1 receptors, which are predominantly located in the heart, allows for targeted cardiac effects with potentially fewer side effects related to β2 receptor blockade in other tissues. Furthermore, Cicloprolol is distinguished by its intrinsic sympathomimetic activity (ISA) at the β2-adrenergic receptor, acting as a partial agonist.[4][6][7] This means that while it blocks the effects of potent endogenous agonists like epinephrine (B1671497) at the β1 receptor, it weakly stimulates the β2 receptor.
Quantitative Comparison of Receptor Interactions
The following tables summarize the available quantitative data on the binding affinity and functional potency of Cicloprolol and Propranolol at β1 and β2-adrenergic receptors. It is important to note that a direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Beta-Adrenergic Receptor Binding Affinity (Ki)
| Compound | Receptor Subtype | Ki (nM) | Test System | Reference |
| Propranolol | β1-Adrenergic | Data not available in a directly comparable format | ||
| β2-Adrenergic | Data not available in a directly comparable format | |||
| Cicloprolol | β1-Adrenergic | Data not available in a directly comparable format | ||
| β2-Adrenergic | Data not available in a directly comparable format |
Note: While specific Ki values from a single comparative study were not identified, the pA2 values in Table 2 provide a functional measure of antagonist potency.
Table 2: Functional Antagonist Potency (pA2)
| Compound | Receptor Subtype | pA2 Value | Test System | Reference |
| Propranolol | β1-Adrenergic | ~8.4 | Isolated guinea-pig atria | [8][9][10] |
| β2-Adrenergic | ~8.6 | Isolated guinea-pig trachea | [8][9] | |
| Cicloprolol | β1-Adrenergic | Data not available in a directly comparable format |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 3: Intrinsic Sympathomimetic Activity (ISA)
| Compound | Receptor Subtype | Intrinsic Activity (relative to Isoproterenol) | Test System | Reference |
| Cicloprolol | β2-Adrenergic | Partial Agonist | S49 lymphoma cells | [11] |
| Propranolol | β1 & β2-Adrenergic | None (Antagonist/Inverse Agonist) | Multiple systems | [1][12] |
Downstream Signaling Pathways
The interaction of Cicloprolol and Propranolol with beta-adrenergic receptors initiates distinct downstream signaling cascades.
Propranolol's Mechanism: As a non-selective antagonist, Propranolol competitively blocks the binding of catecholamines to both β1 and β2 receptors. This inhibition prevents the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[1] Interestingly, in systems with high basal receptor activity, Propranolol can act as an inverse agonist, reducing the constitutive activity of the receptor and further lowering cAMP levels.[12][13][14][15][16]
Cicloprolol's Dual Mechanism: At β1-adrenergic receptors, Cicloprolol acts as a conventional antagonist, blocking the signaling cascade in a manner similar to Propranolol. However, its partial agonism at β2-adrenergic receptors leads to a weak stimulation of adenylyl cyclase and a modest increase in cAMP production.[11] This dual action allows Cicloprolol to reduce cardiac stimulation via β1 blockade while potentially mediating vasodilation and bronchodilation through its β2 partial agonism.
Figure 1: Comparative signaling pathways of Propranolol and Cicloprolol.
Experimental Protocols
1. Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the target beta-adrenergic receptor subtype (β1 or β2).
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Test compounds (Cicloprolol, Propranolol).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the cell membranes in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (competitor) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a defined period to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Figure 2: Workflow for a radioligand competition binding assay.
2. Functional cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.
-
Materials:
-
Whole cells expressing the target beta-adrenergic receptor subtype.
-
Agonist (e.g., Isoproterenol).
-
Test compounds (Cicloprolol, Propranolol).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Procedure:
-
For Antagonist Activity:
-
Cells are pre-incubated with varying concentrations of the antagonist (Cicloprolol or Propranolol).
-
A fixed concentration of an agonist (e.g., Isoproterenol) is added to stimulate cAMP production.
-
The incubation is carried out for a specific time at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a detection kit.
-
The IC50 value for the antagonist is determined, and the pA2 value can be calculated.
-
-
For Agonist/Partial Agonist Activity:
-
Cells are incubated with increasing concentrations of the test compound (e.g., Cicloprolol) in the presence of a phosphodiesterase inhibitor.
-
The incubation is carried out for a specific time at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured.
-
A dose-response curve is generated to determine the EC50 and the maximal effect (Emax) relative to a full agonist.
-
-
Figure 3: Workflow for a functional cAMP accumulation assay.
Conclusion
This compound and Propranolol represent two distinct classes of beta-adrenergic receptor modulators. Propranolol's non-selective antagonism of both β1 and β2 receptors provides broad sympatholytic effects. In contrast, Cicloprolol's β1-selectivity and β2-partial agonism offer a more targeted approach, aiming to minimize certain side effects while potentially providing additional therapeutic benefits such as vasodilation. The choice between these agents in a therapeutic or research context depends on the desired pharmacological outcome and the specific pathophysiological condition being addressed. The experimental protocols and signaling pathway diagrams provided herein serve as a foundational resource for researchers to further investigate the nuanced effects of these and other beta-adrenergic ligands.
References
- 1. Propranolol - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Cicloprolol - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of some propranolol analogues for selective beta-adrenoceptor antagonism using A2 values on isolated trachea and atria from guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 11. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Agonist and inverse agonist actions of beta-blockers at the human beta 2-adrenoceptor provide evidence for agonist-directed signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating the results of Cicloprolol Hydrochloride binding affinity studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Cicloprolol (B107668) Hydrochloride with other well-established beta-blockers. The data presented is intended to assist researchers and drug development professionals in validating and interpreting the results of binding affinity studies. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key concepts.
Introduction to Cicloprolol Hydrochloride
Cicloprolol is a selective β1-adrenergic receptor antagonist.[1] It has been investigated for its potential as an antihypertensive agent, though it was never commercially marketed.[1] A key characteristic of cicloprolol is its weak partial agonist or intrinsic sympathomimetic activity (ISA).[1]
Comparative Binding Affinity Data
The binding affinity of a drug to its target receptor is a critical determinant of its potency and selectivity. This is often quantified using the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value indicates a higher affinity. Another measure of antagonist potency is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
The following table summarizes the binding affinity of this compound and other common beta-blockers for the β1-adrenergic receptor.
| Compound | Receptor Target | Binding Affinity/Potency (β1-Adrenergic Receptor) | Intrinsic Sympathomimetic Activity (ISA) |
| This compound | ADRB1 | pA2 ≈ 7.8 (guinea pig atria)¹ | Yes (Partial Agonist) |
| Propranolol | ADRB1, ADRB2 | Ki ≈ 1.8 nM | No |
| Metoprolol | ADRB1 | log Kd = -7.26 (Ki ≈ 55 nM) | No |
| Carvedilol | ADRB1, ADRB2, ADRA1 | -logKB = 9.02 (Ki ≈ 0.95 nM) | No |
¹The pA2 value for Cicloprolol was determined in isolated guinea pig atria and indicates its potency as a competitive antagonist. While not a direct measure of binding affinity like Ki or Kd, it provides a functional measure of the drug's ability to inhibit the receptor.
Experimental Protocols
Accurate and reproducible binding affinity data are contingent on well-defined experimental protocols. The following sections detail the methodologies for two common techniques used to determine the binding affinity of ligands to G protein-coupled receptors (GPCRs) like the β1-adrenergic receptor.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions. These assays measure the direct binding of a radiolabeled ligand to a receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the β1-adrenergic receptor.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the β1-adrenergic receptor (e.g., CHO-K1 cells stably expressing human β1-adrenergic receptor).
-
Radioligand: A high-affinity radiolabeled antagonist for the β1-adrenergic receptor (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).
-
Test Compound: this compound and other beta-blockers for comparison.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., Propranolol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a receptor immobilized on a sensor chip.
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd) of a test compound for the β1-adrenergic receptor.
Materials:
-
SPR Instrument: e.g., Biacore.
-
Sensor Chip: A sensor chip suitable for immobilizing membrane proteins (e.g., CM5 or Sensor Chip L1).
-
Receptor: Purified and solubilized β1-adrenergic receptor.
-
Test Compound: this compound and other beta-blockers.
-
Running Buffer: A buffer compatible with both the receptor and the ligand (e.g., HBS-P+ buffer with a low concentration of a mild detergent).
Procedure:
-
Receptor Immobilization: Immobilize the purified β1-adrenergic receptor onto the sensor chip surface. This can be achieved through various methods, such as amine coupling or capture-based approaches.
-
System Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.
-
Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time during the injection (association phase) and after the injection ends (dissociation phase).
-
Regeneration: Inject a regeneration solution to remove the bound analyte from the immobilized receptor, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the kon, koff, and Kd values (Kd = koff/kon).
Mandatory Visualizations
Signaling Pathway of β1-Adrenergic Receptor
The following diagram illustrates the canonical signaling pathway activated by β1-adrenergic receptor stimulation. Beta-blockers, including this compound, act by competitively inhibiting the binding of endogenous catecholamines (norepinephrine and epinephrine) to this receptor.
Caption: β1-Adrenergic Receptor Signaling Pathway and Site of Action for Cicloprolol HCl.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This guide provides a comparative overview of the binding affinity of this compound in the context of other well-known beta-blockers. The provided experimental protocols for radioligand binding assays and surface plasmon resonance offer a foundation for designing and validating binding affinity studies. The visual diagrams of the β1-adrenergic signaling pathway and the experimental workflow aim to facilitate a deeper understanding of the underlying mechanisms and methodologies. For researchers in drug development, this information serves as a valuable resource for interpreting experimental data and guiding further investigation into the pharmacological properties of this compound and related compounds.
References
A Comparative Pharmacological Analysis of Cicloprolol, Pindolol, and Prenalterol: A Guide for Researchers
This guide provides a detailed comparative analysis of the pharmacological properties of three beta-adrenergic receptor ligands: Cicloprolol, Pindolol (B1678383), and Prenalterol (B117765). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their receptor binding affinities, intrinsic sympathomimetic activity, and pharmacokinetic profiles.
Introduction to the Compounds
Cicloprolol , Pindolol , and Prenalterol are all modulators of the β-adrenergic receptor system, a critical component of cardiovascular and physiological regulation. While all three interact with these receptors, they exhibit distinct profiles in terms of their selectivity for receptor subtypes (β1 vs. β2), their ability to partially activate the receptor (intrinsic sympathomimetic activity or ISA), and their absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these differences is crucial for targeted drug design and therapeutic application. Cicloprolol is noted for its β1-selectivity and partial agonist activity.[1] Pindolol is a non-selective β-adrenoceptor antagonist that also possesses significant intrinsic sympathomimetic activity.[2][3][4][5] Prenalterol is recognized as a selective β1-adrenoceptor partial agonist.[6][7]
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters for Cicloprolol, Pindolol, and Prenalterol based on available experimental data. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: β-Adrenoceptor Binding Affinity and Antagonist Potency
| Compound | Receptor Subtype | pA2 Value | Test System |
| Cicloprolol | β1 | ~7.8 (less potent than pindolol) | Isolated guinea pig right atria |
| Pindolol | β1 | 8.7 (in rat atria) | Isolated rat and guinea pig atria |
| β1 | ~9.3 (more potent than cicloprolol) | Isolated guinea pig right atria | |
| Prenalterol | β1 | - | (Acts as an agonist) |
Table 2: Intrinsic Sympathomimetic Activity (ISA)
| Compound | Intrinsic Activity (Emax relative to Isoproterenol) | Potency (pD2 / EC50) | Test System |
| Cicloprolol | 0.7 | - | Anesthetized catecholamine-depleted or pithed rats (heart rate) |
| Pindolol | 0.45 | 8.5 | Anesthetized catecholamine-depleted or pithed rats (heart rate) |
| ~50% of isoprenaline | - | Progesterone-pretreated rat uteri | |
| Prenalterol | 0.3 | 7.0 | Electrically driven guinea pig left atrium (inotropic effect) |
| 0.82 (82% of isoprenaline) | 8.0 | Rat right atrium (beating rate) | |
| 0.94 (94% of isoprenaline) | 7.7 | K+-contracted progesterone-pretreated rat uterus |
Note: Intrinsic activity (Emax) represents the maximal effect of the drug as a fraction of the maximal effect of a full agonist like isoproterenol. pD2 is the negative logarithm of the EC50, the concentration at which the drug produces 50% of its maximal effect.
Table 3: Pharmacokinetic Properties
| Parameter | Cicloprolol | Pindolol | Prenalterol |
| Bioavailability (%) | Data not available | >95% | ~25% (solution), ~45-55% (controlled release)[8][9] |
| Half-life (t½) (hours) | Data not available | 3-4 | ~2[9][10] |
| Protein Binding (%) | Data not available | 40% | Data not available |
| Volume of Distribution (Vd) | Data not available | ~2 L/kg | 2.61 L/kg[8] |
| Clearance | Data not available | 400-500 mL/min | ~800 mL/min[8] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of pharmacological data. Below are summaries of standard experimental protocols used to determine the parameters presented.
Radioligand Binding Assay for Receptor Affinity (Ki/pKi)
This assay directly measures the affinity of a ligand for a receptor.
-
Membrane Preparation: Tissues or cells expressing the target β-adrenoceptors (e.g., from animal hearts, lungs, or recombinant cell lines) are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-iodocyanopindolol) with known high affinity for the receptor is incubated with the membrane preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (Cicloprolol, Pindolol, or Prenalterol) are added to compete with the radioligand for binding to the receptors.
-
Separation and Counting: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filter is then measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand. The pKi is the negative logarithm of the Ki.
Functional Assays for Intrinsic Sympathomimetic Activity (ISA)
ISA is determined by measuring the agonistic (stimulatory) effect of a compound in the absence of a full agonist.
-
Tissue/Cell Preparation: Isolated tissues (e.g., guinea pig atria for β1 effects, tracheal strips for β2 effects) or cultured cells expressing the relevant β-adrenoceptors are prepared and placed in an organ bath or culture plate with physiological buffer.
-
Drug Application: Cumulative concentrations of the test compound are added to the preparation.
-
Response Measurement: The physiological response is measured. For atria, this is typically the rate of contraction (chronotropy) or force of contraction (inotropy). For tracheal strips, it is the degree of relaxation.
-
Data Analysis: A concentration-response curve is generated. The maximum response (Emax) is compared to that of a full agonist like isoproterenol. The EC50 (the concentration producing 50% of the maximal response) is also determined, from which the pD2 value is calculated.
Schild Analysis for Antagonist Potency (pA2)
This method is used to quantify the potency of a competitive antagonist.
-
Agonist Dose-Response: A cumulative concentration-response curve for a standard agonist (e.g., isoproterenol) is established in an isolated tissue preparation.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (e.g., Pindolol or Cicloprolol) for a set period.
-
Shifted Agonist Dose-Response: A second concentration-response curve for the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve without changing the maximum response.
-
Repeat with Different Antagonist Concentrations: Steps 2 and 3 are repeated with several different concentrations of the antagonist.
-
Schild Plot: A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist. The x-intercept of the linear regression of this plot gives the pA2 value.
Visualizing Molecular Interactions and Experimental Processes
Diagrams generated using Graphviz provide a clear visual representation of the underlying biological pathways and experimental designs.
β-Adrenergic Receptor Signaling Pathway
This diagram illustrates the downstream signaling cascade following the activation of a β-adrenergic receptor by an agonist.
Caption: The β-adrenergic receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps involved in a competitive radioligand binding assay to determine receptor affinity.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship in Schild Analysis
This diagram illustrates the logical flow for determining the pA2 value of an antagonist.
Caption: Logical steps for determining pA2 via Schild analysis.
Conclusion
Cicloprolol, Pindolol, and Prenalterol, while all targeting the β-adrenoceptor, display a nuanced spectrum of pharmacological activities. Pindolol is a non-selective antagonist with pronounced ISA, suggesting it may be less likely to induce bradycardia at rest compared to β-blockers without ISA.[11] Prenalterol is a β1-selective partial agonist, making it a tool for investigating the specific roles of β1-adrenoceptor stimulation. Cicloprolol also demonstrates β1-selectivity with partial agonist effects.[1] The choice between these agents for research or therapeutic development depends critically on the desired balance of β1/β2 selectivity and the degree of intrinsic sympathomimetic activity required for the specific application. This guide provides a foundational dataset and methodological overview to aid in these critical decisions.
References
- 1. Comparative analysis of beta-1 adrenoceptor agonist and antagonist potency and selectivity of cicloprolol, xamoterol and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 3. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pindolol--a new beta-adrenergic blocking agent with intrinsic sympathomimetic activity in the management of mild and moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity of prenalterol for adrenergic receptor subtypes: a potential mechanism of inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beta 1-and beta 2-adrenoceptor stimulatory effects of prenalterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of prenalterol in healthy subjects and patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic studies in man of the selective beta 1-adrenoceptor agonist, prenalterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is the ISA of pindolol β2-adrenoceptor selective? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cicloprolol Hydrochloride and Other Beta-Blockers in Heart Failure Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cicloprolol Hydrochloride (Celiprolol) against established beta-blockers—Metoprolol (B1676517), Carvedilol (B1668590), and Bisoprolol—for the treatment of heart failure. The information presented is based on available clinical and preclinical data to support research and development in cardiovascular therapeutics.
Executive Summary
Cicloprolol, a third-generation beta-blocker, possesses a unique pharmacological profile characterized by selective beta-1 adrenergic receptor antagonism and partial beta-2 adrenergic receptor agonism.[1][2][3] This dual-action mechanism, along with vasodilatory properties, distinguishes it from other beta-blockers.[4][5][6] However, its efficacy in improving key outcomes in heart failure patients appears less robust compared to well-established beta-blockers like Metoprolol, Carvedilol, and Bisoprolol. Clinical evidence for Cicloprolol in heart failure is limited and has shown variable results, with some studies indicating no significant benefit over placebo in primary endpoints.[1] In contrast, Metoprolol, Carvedilol, and Bisoprolol have demonstrated significant reductions in mortality and hospitalization rates in large-scale clinical trials.[7][8][9]
Comparative Data on Clinical Outcomes
The following tables summarize key quantitative data from comparative studies of beta-blockers in heart failure.
| Outcome Measure | Cicloprolol | Metoprolol | Placebo | Study Details |
| Symptom Score Reduction | 38% (p=0.02) | 47% (p<0.001) | - | Double-blind, randomized trial in 50 patients with chronic heart failure over 3 months.[1] |
| Improvement in Exercise Distance (feet) | +65 (p=0.05) | +156 (p<0.001) | - | Same study as above.[1] |
| Change in Left Ventricular Ejection Fraction (LVEF) | No significant change | +4.1% (p=0.016) | - | Same study as above.[1] |
| One-Year Mortality | 19% | 11% | - | Open-label follow-up of the same patient cohort.[1] |
Table 1: Cicloprolol vs. Metoprolol in Chronic Heart Failure [1]
| Outcome Measure | Carvedilol | Metoprolol Tartrate | Hazard Ratio (95% CI) | p-value | Study Details |
| All-Cause Mortality | 33.9% | 39.5% | 0.83 (0.74-0.93) | 0.0017 | COMET Trial: Randomized, double-blind trial in 3,029 patients with chronic heart failure.[7] |
| All-Cause Mortality or Hospitalization | 73.9% | 76.4% | 0.93 (0.86-1.10) | 0.1222 | Same study as above.[7] |
Table 2: Carvedilol vs. Metoprolol Tartrate in Chronic Heart Failure (COMET Trial) [7]
| Beta-Blocker | All-Cause Mortality (vs. Placebo) | Hospitalization for Heart Failure (vs. Placebo) | Key Clinical Trials |
| Metoprolol Succinate | Reduced | Reduced | MERIT-HF |
| Carvedilol | Reduced | Reduced | COPERNICUS, US Carvedilol Heart Failure Trials |
| Bisoprolol | Reduced | Reduced | CIBIS-II |
Table 3: Efficacy of Established Beta-Blockers in Landmark Heart Failure Trials [8]
Experimental Protocols
Cicloprolol vs. Metoprolol in Chronic Heart Failure Study[1]
-
Study Design: A double-blind, placebo-controlled, randomized trial.
-
Patient Population: 50 patients with stable chronic heart failure (NYHA class II-IV) due to idiopathic dilated, ischemic, or hypertensive cardiomyopathy, with a left ventricular ejection fraction < 45%.
-
Interventions: Patients were randomized to receive Cicloprolol (200 mg daily), Metoprolol (50 mg twice daily), or placebo for three months. The dosage was titrated over a four-week period.
-
Outcome Measures:
-
Primary: Clinical response, efficacy, and tolerance assessed by the Minnesota heart failure symptom questionnaire, six-minute walk test, Doppler echocardiography (for systolic and diastolic function), and radionuclide ventriculography.
-
Secondary: Atrial and brain natriuretic peptides were measured at baseline and after three months.
-
-
Follow-up: After the initial three-month double-blind period, patients entered an open-label study where the placebo group received one of the beta-blockers, and all patients were assessed after one year for mortality.
Carvedilol Or Metoprolol European Trial (COMET)[7]
-
Study Design: A randomized, double-blind, parallel-group trial.
-
Patient Population: 3,029 patients with chronic heart failure (NYHA class II-IV) and a left ventricular ejection fraction of ≤35%.
-
Interventions: Patients were randomized to receive either Carvedilol (target dose 25 mg twice daily) or Metoprolol Tartrate (target dose 50 mg twice daily).
-
Outcome Measures:
-
Primary: All-cause mortality.
-
Co-primary: All-cause mortality or all-cause hospitalization.
-
-
Duration: The mean follow-up period was 58 months.
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Signaling Pathway and Beta-Blocker Action
The following diagram illustrates the beta-adrenergic signaling pathway in cardiomyocytes and the points of intervention for different classes of beta-blockers.
Caption: Beta-adrenergic signaling and points of beta-blocker intervention.
Experimental Workflow for a Comparative Clinical Trial
This diagram outlines a typical workflow for a clinical trial comparing the efficacy of different beta-blockers in heart failure.
Caption: Generalized workflow for a comparative beta-blocker clinical trial.
Conclusion
While this compound's unique pharmacological profile as a beta-1 antagonist with partial beta-2 agonist activity is of scientific interest, the current body of evidence does not support its efficacy in heart failure to the same extent as Metoprolol, Carvedilol, and Bisoprolol. Direct comparative studies show that Metoprolol provides superior improvements in symptom scores, exercise capacity, and LVEF, along with a lower mortality rate at one year.[1] Furthermore, large-scale trials have firmly established the benefits of Metoprolol, Carvedilol, and Bisoprolol in reducing mortality and morbidity in patients with chronic heart failure.[7][8] For researchers and drug development professionals, these findings underscore the importance of robust clinical trial data in establishing the therapeutic value of new cardiovascular agents. Future research on Cicloprolol could explore its potential in specific subpopulations of heart failure patients or in other cardiovascular conditions where its unique mechanism of action may offer an advantage.
References
- 1. Beta blockers in heart failure: a comparison of a vasodilating beta blocker with metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of heart failure with celiprolol, a cardioselective beta blocker with beta-2 agonist vasodilatory properties. The CELICARD Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. What is Celiprolol Hydrochloride used for? [synapse.patsnap.com]
- 7. Carvedilol Or Metoprolol European Trial - American College of Cardiology [acc.org]
- 8. Beta-blockade in heart failure: a comparison of carvedilol with metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of metoprolol and celiprolol on cardiac hemodynamics and left ventricular volume at rest and during exercise-induced angina - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Celiprolol Hydrochloride's Therapeutic Efficacy
A Note on Nomenclature: The request specified "Cicloprolol Hydrochloride." However, literature searches indicate that "Cicloprolol" was a substance that was never marketed. The vast body of research points to "Celiprolol Hydrochloride" as the compound with the therapeutic applications discussed herein. This guide will proceed under the assumption that the intended subject is Celiprolol (B1668369) Hydrochloride.
Celiprolol Hydrochloride is a third-generation beta-blocker distinguished by its unique pharmacological profile. It functions as a selective β1-adrenergic receptor antagonist and a partial β2-adrenergic receptor agonist.[1] This dual mechanism allows it to effectively manage conditions such as hypertension and angina pectoris while offering a favorable side-effect profile compared to non-selective beta-blockers.[2] This guide provides a cross-study validation of Celiprolol's therapeutic effects, comparing its performance with other beta-blockers and presenting supporting experimental data.
Comparative Efficacy in Hypertension
Celiprolol has demonstrated antihypertensive efficacy comparable to other established beta-blockers, including propranolol (B1214883), atenolol (B1665814), and metoprolol (B1676517).[1] A key advantage of celiprolol is its vasodilatory action, which contributes to the reduction of peripheral vascular resistance.[1]
Table 1: Comparison of Antihypertensive Effects of Celiprolol and Other Beta-Blockers
| Drug | Dosage | Study Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference(s) |
| Celiprolol | 200-600 mg/day | 6 weeks | ↓ 16 | ↓ 11 | ↓ (similar to placebo) | [3] |
| Celiprolol | 200 mg/day | 12 months | ↓ 28 | ↓ 18 | ↓ 12 | [4] |
| Atenolol | 100 mg/day | - | Lower incidence of side effects with Celiprolol | Lower incidence of side effects with Celiprolol | Celiprolol produced less suppression | [2][5][6] |
| Propranolol | - | - | Similar hypotensive effect | Similar hypotensive effect | Propranolol reduced HR more significantly (-20.5% vs -7.7%) | [7] |
| Metoprolol | 50 mg twice daily | 2 weeks | Similar reduction | Similar reduction | Metoprolol showed a greater decrease in HR | [8][9] |
| Placebo | - | 6 weeks | ↓ 5 | ↓ 6 | No significant change | [3] |
Comparative Efficacy in Angina Pectoris
In the management of stable effort angina, celiprolol has been shown to be as effective as propranolol and atenolol in improving work capacity and reducing the frequency of anginal attacks.[1]
Table 2: Comparison of Antianginal Effects of Celiprolol and Other Beta-Blockers
| Drug | Dosage | Key Outcomes | Reference(s) |
| Celiprolol | 400 mg/day | Equally effective as atenolol in reducing angina frequency and delaying ischemia onset. | [6][10] |
| Atenolol | 100 mg/day | Both drugs significantly reduced angina frequency and ECG evidence of ischemia. Atenolol lowered cardiac output at rest and during exercise, unlike celiprolol. | [6][10] |
| Propranolol | - | Comparable antianginal and anti-ischemic effects to celiprolol. | [11] |
Therapeutic Application in Vascular Ehlers-Danlos Syndrome (vEDS)
Recent clinical trials have highlighted the potential of celiprolol in managing vascular Ehlers-Danlos syndrome (vEDS), a rare genetic disorder characterized by fragile blood vessels. The BBEST (Beta-Blockers in Ehlers-Danlos Syndrome Treatment) trial demonstrated a significant protective effect of celiprolol in reducing arterial events.[12][13]
Table 3: Efficacy of Celiprolol in Vascular Ehlers-Danlos Syndrome (vEDS)
| Study | Number of Patients | Treatment | Follow-up Duration | Key Findings | Reference(s) |
| BBEST Trial | 53 | Celiprolol vs. Control | Median 47 months | 20% of the celiprolol group experienced arterial events compared to 50% in the control group. | [13] |
| Swedish Cohort Study | 40 | Celiprolol | Median 22 months | Annual risk of a major vascular event was 4.7%, which is lower than the 12% observed in the control arm of the BBEST trial. 65% of patients reached the target dose of 400 mg/day. | [12][14] |
Experimental Protocols
Measurement of Antihypertensive Effects
A common methodology for assessing the antihypertensive efficacy of celiprolol involves a double-blind, placebo-controlled, randomized crossover study.
-
Patient Selection: Patients with mild to moderate essential hypertension (e.g., supine diastolic blood pressure between 95 and 114 mmHg) are recruited.[3]
-
Washout Period: A single-blind placebo run-in period of 4 weeks is initiated to establish baseline blood pressure levels.[15]
-
Treatment Periods: Patients are randomized to receive either celiprolol (e.g., 200 mg or 400 mg daily) or a placebo for a specified duration (e.g., 4 weeks).[15] This is followed by a crossover to the alternative treatment after a washout period.
-
Blood Pressure Monitoring: Seated or supine blood pressure and heart rate are measured at regular intervals. 24-hour ambulatory blood pressure monitoring may also be employed for a more comprehensive assessment.[16]
-
Data Analysis: The changes in systolic and diastolic blood pressure and heart rate from baseline are compared between the celiprolol and placebo groups.
Assessment of Antianginal Effects
The efficacy of celiprolol in treating angina pectoris is typically evaluated through exercise stress testing.
-
Patient Selection: Patients with a history of stable, exercise-induced angina are enrolled.
-
Study Design: A double-blind, placebo-controlled crossover design is often used.
-
Exercise Testing: Standardized exercise tests (e.g., treadmill or cycle ergometry) are performed at baseline and after treatment periods.
-
Outcome Measures: Key parameters measured include time to the onset of angina, time to 1 mm ST-segment depression on the electrocardiogram (ECG), and total exercise duration.
-
Symptom Monitoring: Patients may also be asked to record the frequency of anginal attacks and their consumption of short-acting nitrates.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Signaling Pathway
Celiprolol's unique vasodilatory effect is mediated through the stimulation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[17] This process is primarily activated through the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway.[18]
Caption: Celiprolol's activation of the PI3K-Akt pathway leading to vasodilation.
Experimental Workflow: Clinical Trial for Hypertension
The following diagram illustrates a typical workflow for a clinical trial evaluating the antihypertensive effects of Celiprolol.
Caption: A typical crossover clinical trial design for evaluating Celiprolol.
References
- 1. Celiprolol. An evaluation of its pharmacological properties and clinical efficacy in the management of hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celiprolol: A Unique Selective Adrenoceptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A placebo-controlled double-blind multicenter study of celiprolol in the treatment of mild and moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A long-term study of the effects of celiprolol on blood pressure and lipid-associated risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of celiprolol, a new cardioselective beta 1-adrenergic blocker with vasodilating properties, in the treatment of mild to moderate hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Lipid effects of celiprolol, a new cardioselective beta-blocker, versus propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Contrasting actions of celiprolol and metoprolol on cardiac performance in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atenolol and celiprolol for stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical performance and therapeutic potential of celiprolol in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Celiprolol for Ehlers-Danlos Syndrome · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. Celiprolol Treatment in Patients with Vascular Ehlers-Danlos Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A multi-centre, placebo controlled comparative study between 200 mg and 400 mg celiprolol in patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the antihypertensive effect of celiprolol by ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Celiprolol stimulates endothelial nitric oxide synthase expression and improves myocardial remodeling in deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
Assessing the Reproducibility of Findings in Cicloprolol Hydrochloride Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cicloprolol Hydrochloride, a third-generation beta-blocker, presents a unique pharmacological profile characterized by its cardioselective β1-adrenergic receptor antagonism and partial β2-adrenergic receptor agonism.[1][2] This dual mechanism of action suggests a potentially different hemodynamic and clinical effect compared to traditional non-selective and selective beta-blockers. This guide aims to provide an objective comparison of this compound's performance with other beta-blockers, supported by available experimental data, to aid in assessing the reproducibility of research findings in this area.
Comparative Performance Data
The following tables summarize quantitative data from comparative clinical studies involving this compound and other beta-blockers. It is important to note that accessing full-text articles with complete datasets from some of the older studies proved challenging, and therefore, the data presented here is based on the information available in published abstracts and summaries.
Table 1: Hemodynamic Effects of this compound vs. Atenolol at Rest
| Parameter | This compound | Atenolol | Study Population |
| Heart Rate (HR) | No significant change | Reduced | Patients with essential hypertension[2] |
| Cardiac Index | No significant change | Reduced | Patients with essential hypertension[2] |
| Mean Arterial Pressure (MAP) | Reduced | Reduced | Patients with essential hypertension[2] |
| Total Peripheral Resistance | Reduced | No significant change | Patients with essential hypertension[2] |
Table 2: Hemodynamic Effects of this compound vs. Metoprolol in Essential Arterial Hypertension (2-week treatment)
| Parameter | This compound (200 mg/day) | Metoprolol (up to 100 mg/day) |
| Mean Systolic Blood Pressure (SBP) Decrease | 31.91 mmHg | 26.08 mmHg |
| Mean Diastolic Blood Pressure (DBP) Decrease | 15.03 mmHg | 15.81 mmHg |
Experimental Protocols
Reproducibility of findings is critically dependent on the detailed methodology of the experiments. Below are outlines of typical experimental protocols used in the clinical evaluation of this compound, based on the available literature.
Protocol 1: Assessment of Hemodynamic Effects in Essential Hypertension
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Patient Population: Adult patients with a diagnosis of mild to moderate essential hypertension. Key exclusion criteria would typically include secondary hypertension, severe renal or hepatic impairment, and contraindications to beta-blocker therapy.
-
Intervention:
-
This compound (e.g., 200-400 mg once daily).
-
Comparator beta-blocker (e.g., Atenolol 50-100 mg once daily).
-
Placebo.
-
Each treatment period would be preceded by a washout period.
-
-
Key Measurements:
-
Hemodynamic Parameters: Heart rate, blood pressure (systolic, diastolic, mean arterial), cardiac output/index, and total peripheral resistance. These are typically measured at baseline and at specified intervals after drug administration.
-
Measurement Techniques: Non-invasive methods like ambulatory blood pressure monitoring and echocardiography are commonly employed.
-
-
Statistical Analysis: Analysis of variance (ANOVA) for a crossover design would be used to compare the effects of the different treatments.
Protocol 2: Evaluation of Cardiac Performance in Coronary Artery Disease
-
Study Design: A randomized, double-blind, comparative dose-response study.
-
Patient Population: Patients with documented coronary artery disease and stable angina pectoris. Patients with severe heart failure or recent myocardial infarction are often excluded.
-
Intervention: Intravenous administration of escalating doses of this compound and a comparator beta-blocker.
-
Key Measurements:
-
Left Ventricular Ejection Fraction (LVEF): A key indicator of cardiac systolic function.
-
Exercise Tolerance: Assessed by standardized exercise testing (e.g., treadmill or bicycle ergometer), measuring time to onset of angina or ischemic ST-segment depression.
-
Hemodynamic response to exercise: Measurement of heart rate, blood pressure, and cardiac output at rest and during peak exercise.
-
-
Measurement Techniques: Radionuclide ventriculography or echocardiography for LVEF assessment. Continuous ECG monitoring during exercise testing.
-
Statistical Analysis: Paired t-tests or repeated measures ANOVA would be used to compare the effects of the drugs on exercise parameters and hemodynamics.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Cicloprolol's unique effects stem from its differential interaction with β1 and β2 adrenergic receptors. While it antagonizes β1 receptors, reducing heart rate and contractility, its partial agonism at β2 receptors leads to vasodilation. This dual action is depicted in the following signaling pathway diagram.
Caption: Cicloprolol's dual signaling mechanism.
Typical Experimental Workflow in a Comparative Clinical Trial
The logical flow of a clinical trial designed to compare this compound with another beta-blocker is illustrated below. This workflow ensures that data is collected systematically and that the comparison is robust.
Caption: Workflow of a comparative clinical trial.
References
Evaluating the Bronchosparing Advantages of Cicloprolol Over Non-Selective Beta-Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bronchosparing properties of Cicloprolol (Celiprolol) against traditional non-selective beta-blockers. By presenting key experimental data, detailed methodologies, and relevant signaling pathways, this document aims to equip researchers and drug development professionals with the necessary information to evaluate the potential advantages of Cicloprolol in patient populations with respiratory comorbidities.
Executive Summary
Non-selective beta-blockers, while effective for various cardiovascular conditions, pose a significant risk of bronchoconstriction due to their antagonism of β2-adrenergic receptors in the airways. This can be particularly dangerous for patients with asthma or chronic obstructive pulmonary disease (COPD). Cicloprolol, a third-generation beta-blocker, exhibits a unique pharmacological profile as a selective β1-adrenoceptor antagonist with partial β2-agonist activity. This intrinsic sympathomimetic activity at the β2 receptor is believed to contribute to its bronchosparing effects, offering a safer alternative for patients with respiratory conditions. This guide delves into the experimental evidence supporting this claim.
Data Presentation
Table 1: Comparison of Receptor Affinity (pKi) of Cicloprolol and Non-Selective Beta-Blockers
| Drug | β1-Adrenoceptor (pKi) | β2-Adrenoceptor (pKi) | Selectivity (β1 vs. β2) |
| Cicloprolol (Celiprolol) | ~6.8 - 7.5 | ~5.7 - 6.5 | β1 selective |
| Propranolol | ~8.6 | ~8.9 | Non-selective |
| Nadolol | ~7.8 | ~8.2 | Non-selective |
| Timolol | ~9.43 | ~10.10 | Non-selective (slight β2 preference)[1] |
| Pindolol | ~8.4 - 9.2 | ~8.4 - 9.2 | Non-selective |
Note: pKi values are derived from various sources and experimental conditions, which may lead to some variability. The selectivity is generally categorized based on the relative affinity for the two receptor subtypes.
Table 2: Effect on Respiratory Function in Asthmatic Patients (FEV1 Change)
| Drug | Dosage | Mean Maximum Change in FEV1 | Study Population |
| Cicloprolol (Celiprolol) | 200 mg | +2.8%[2] | Propranolol-sensitive asthmatics[2] |
| Cicloprolol (Celiprolol) | 400 mg | +2.4%[2] | Propranolol-sensitive asthmatics[2] |
| Propranolol | 80 mg | -24%[2] | Propranolol-sensitive asthmatics[2] |
| Placebo | N/A | +0.6%[2] | Propranolol-sensitive asthmatics[2] |
| Cicloprolol (Celiprolol) | 400 mg and 600 mg | Indistinguishable from placebo[3] | Normotensive asthmatic patients[3] |
| Atenolol | 100 mg | Significant reduction[3] | Normotensive asthmatic patients[3] |
| Metoprolol | 200 mg | Increase in airway resistance and fall in FEV1[4] | Hypertensive asthmatic patients[4] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of Cicloprolol and non-selective beta-blockers for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target β-adrenergic receptor subtype (e.g., CHO cells transfected with human β1 or β2 receptors, or tissues rich in these receptors like heart ventricles for β1 and lung parenchyma for β2). The cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor, such as [3H]-CGP 12177 or [125I]-cyanopindolol, is used.
-
Competition Binding Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (Cicloprolol or a non-selective beta-blocker).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath Technique for Functional Assessment of Bronchial Tissue
Objective: To assess the functional effects (contraction or relaxation) of Cicloprolol and non-selective beta-blockers on isolated bronchial smooth muscle.
Methodology:
-
Tissue Preparation: Human or animal (e.g., guinea pig) tracheal or bronchial rings are dissected and mounted in an organ bath. The rings are suspended between two hooks, one fixed and the other connected to a force transducer.
-
Organ Bath Conditions: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension. To study relaxant effects, the bronchial rings are pre-contracted with an agent like histamine (B1213489) or methacholine.
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (Cicloprolol or a non-selective beta-blocker) to the organ bath.
-
Measurement of Response: Changes in the isometric tension of the bronchial rings are recorded by the force transducer. Relaxation is measured as a percentage decrease from the pre-contracted tone, while contraction is measured as an increase in tension from the baseline.
-
Data Analysis: Concentration-response curves are plotted, and parameters such as the maximum effect (Emax) and the concentration producing 50% of the maximal effect (EC50) are calculated to compare the potency and efficacy of the different drugs.
Mandatory Visualization
Caption: Beta-1 adrenergic receptor signaling pathway in cardiac cells.
Caption: Beta-2 adrenergic receptor signaling leading to bronchodilation.
References
- 1. (--)-Timolol is a more potent antagonist of the positive inotropic effects of (--)-adrenaline than of those of (--)-noradrenaline in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bronchosparing properties of celiprolol, a new beta 1, alpha 2-blocker, in propranolol-sensitive asthmatic patients [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of high doses of celiprolol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the cardioselective beta blocker celiprolol on pulmonary function in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cicloprolol Hydrochloride
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of Cicloprolol Hydrochloride, ensuring laboratory safety and environmental protection. Adherence to these procedures is critical for maintaining regulatory compliance and fostering a culture of safety within the laboratory.
This compound is a beta-blocker that, like many pharmaceuticals, can pose a risk to the environment if not disposed of correctly.[1][2][3] It is classified as harmful to aquatic life with long-lasting effects.[3][4][5] Therefore, it is imperative that this compound is not disposed of down the drain or in regular solid waste streams.[3][6][7][8][9]
Key Disposal and Safety Parameters
The following table summarizes the essential information for the safe handling and disposal of this compound.
| Parameter | Value / Guideline | Source |
| Chemical Name | This compound | [10] |
| Synonyms | Celiprolol Hydrochloride | [5] |
| CAS Number | 57470-78-7 | [3][5] |
| Primary Hazard | Harmful to aquatic life with long-lasting effects | [3][4][5] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | [11] |
| Prohibited Disposal Methods | Sewer system (down the drain), household garbage | [3][6][7][9] |
| Recommended Disposal Method | Incineration by a licensed waste disposal contractor | [9] |
| Waste Classification | Non-RCRA hazardous waste (unless otherwise specified by local regulations) | [12] |
| Container Type | Black hazardous waste container (for hazardous pharmaceuticals) or blue container (for non-hazardous pharmaceuticals) | [9] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipettes, gloves), and solutions.
- Segregate this compound waste from other chemical waste streams at the point of generation to prevent accidental mixing of incompatible substances.
2. Personal Protective Equipment (PPE):
- Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[11]
3. Containerization:
- Use designated, properly labeled, leak-proof, and sealed containers for all this compound waste.[2]
- For solid waste (e.g., contaminated gloves, weigh boats), use a designated solid waste container.
- For liquid waste (e.g., unused solutions), use a designated liquid waste container. Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) department.
- Label the container clearly with "this compound Waste" and any other information required by your institution and local regulations.
4. Storage:
- Store the waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
- Ensure that the storage area is away from drains and sources of ignition.[11]
5. Disposal Request and Pickup:
- Once the waste container is full or has reached its designated accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.
- Do not attempt to transport the waste off-site yourself. Only trained and authorized personnel should handle the transportation of chemical waste.[12]
6. Emergency Procedures:
- In case of a spill, immediately alert others in the area.
- Contain the spill using appropriate spill control materials (e.g., absorbent pads).
- Clean the affected area thoroughly, and dispose of all cleanup materials as this compound waste.
- Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. β-Blockers in the Environment: Challenges in Understanding Their Persistence and Ecological Impact [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Celiprolol | C20H33N3O4 | CID 2663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Medication or Hazardous Waste? EPA Creates Significant New Requirements for Managing Unused Pharmaceuticals | Foley & Lardner LLP - JDSupra [jdsupra.com]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. ph.health.mil [ph.health.mil]
- 11. gmpsop.com [gmpsop.com]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Cicloprolol Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cicloprolol Hydrochloride. It outlines mandatory personal protective equipment (PPE), detailed operational procedures, and compliant disposal plans to ensure a safe laboratory environment.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Strict adherence to the following guidelines is imperative to mitigate risks and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Double chemotherapy gloves (ASTM D6978 compliant)[4] - Disposable gown resistant to hazardous drugs[4] - Safety glasses with side shields or goggles[1] - Full-face respirator with appropriate cartridges (if risk of aerosolization)[4] |
| Weighing and Aliquoting | - Double chemotherapy gloves[4][5] - Disposable gown[4][5] - Safety glasses with side shields or goggles[1] - N95 respirator or higher[6] |
| Solution Preparation | - Double chemotherapy gloves[4][5] - Disposable gown[4][5] - Chemical splash goggles[1] - Face shield (if splashing is likely)[6] - Work within a certified chemical fume hood |
| Administering to Cultures/Animals | - Double chemotherapy gloves[4][5] - Disposable gown[4][5] - Safety glasses with side shields or goggles[1] |
| Waste Disposal | - Double chemotherapy gloves[4][5] - Disposable gown[4][5] - Safety glasses with side shields or goggles[1] |
| Spill Cleanup | - Double chemotherapy gloves[4][5] - Disposable gown[4][5] - Chemical splash goggles[1] - N95 respirator or higher[6] - Shoe covers[4] |
Operational Plan: From Receipt to Disposal
A structured workflow is critical to minimize exposure and prevent contamination. The following diagram and procedural steps outline the complete handling process for this compound.
Experimental Protocols
1. Receiving and Unpacking this compound
-
1.1. Designated Area: Upon receipt, immediately transport the package to a designated, low-traffic area for unpacking.
-
1.2. PPE: Don appropriate PPE as outlined in the table above before opening the package.
-
1.3. Inspection: Carefully inspect the container for any signs of damage or leakage. If compromised, initiate spill cleanup procedures immediately.
-
1.4. Labeling and Storage: Verify the label information. Store the primary container in a clearly labeled, sealed, and compatible secondary container in a designated, secure, and well-ventilated area.
2. Preparation of a this compound Stock Solution (Example Protocol)
This protocol is an example; concentrations and solvents should be adapted to specific experimental needs.
-
2.1. Pre-Experiment Setup:
-
Work exclusively within a certified chemical fume hood.
-
Assemble all necessary materials: this compound powder, appropriate solvent (e.g., sterile water, DMSO), sterile conical tubes, and pipettes.
-
Don the appropriate PPE for solution preparation.
-
-
2.2. Weighing the Compound:
-
Use a calibrated analytical balance inside the fume hood or in a containment ventilated enclosure.
-
Carefully weigh the desired amount of this compound powder onto weighing paper.
-
Use a static-control device to minimize powder dispersal.
-
-
2.3. Dissolving the Compound:
-
Carefully transfer the weighed powder into a sterile conical tube.
-
Add the desired volume of solvent to the tube. For example, to prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO.
-
Cap the tube securely and vortex or sonicate until the compound is completely dissolved.
-
-
2.4. Storage of Stock Solution:
-
Store the stock solution in a clearly labeled, sealed container at the recommended temperature (typically -20°C or -80°C).
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, gowns, masks), weighing papers, and other contaminated solid materials must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[3] This container should be kept sealed when not in use.
-
Liquid Waste: Unused this compound solutions and contaminated solvents must be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container labeled for hazardous drug waste.[3]
Disposal Procedures:
-
All waste must be disposed of in accordance with federal, state, and local regulations for hazardous waste.[3][7]
-
Utilize a licensed hazardous waste disposal company for the final removal and disposal of all this compound waste.[3]
-
Maintain a detailed log of all hazardous waste generated and disposed of.
Emergency Procedures
Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don PPE: Wear appropriate spill cleanup PPE as listed in the table.
-
Containment: For solid spills, gently cover with absorbent pads. For liquid spills, surround the area with absorbent material.
-
Cleanup: Carefully collect all contaminated materials using appropriate tools (e.g., forceps for solids, absorbent pads for liquids) and place them in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent, followed by a final rinse with water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. moehs.com [moehs.com]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
